molecular formula C8H10INO2S B183139 4-iodo-N,N-dimethylbenzenesulfonamide CAS No. 22184-85-6

4-iodo-N,N-dimethylbenzenesulfonamide

Cat. No.: B183139
CAS No.: 22184-85-6
M. Wt: 311.14 g/mol
InChI Key: QPKJEIFWPMIDDL-UHFFFAOYSA-N
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Description

4-Iodo-N,N-dimethylbenzenesulfonamide (CAS 22184-85-6) is a high-purity aryl iodide compound with the molecular formula C₈H₁₀INO₂S and a molecular weight of 311.14 g/mol. This reagent serves as a versatile building block in organic synthesis and medicinal chemistry research, particularly in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. It is especially valuable as a synthetic intermediate in modern metal-free methodologies; for instance, it can be synthesized from anilines via a one-pot reaction using diiodomethane as an iodine source, offering a convenient alternative to classic Sandmeyer reactions . The structural motif of the benzenesulfonamide group is prevalent in drug discovery, often contributing to the biological activity and pharmacokinetic properties of small molecules. Research into compounds containing similar indazole and sulfonamide scaffolds has demonstrated potent antiproliferative activity against various cancer cell lines, indicating the potential value of this compound in the design and synthesis of new therapeutic agents . This product is intended for research purposes only and is not approved for human or animal use.

Properties

IUPAC Name

4-iodo-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKJEIFWPMIDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355450
Record name 4-iodo-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22184-85-6
Record name 4-iodo-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-iodo-N,N-dimethylbenzenesulfonamide: A Versatile Intermediate for Chemical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 4-iodo-N,N-dimethylbenzenesulfonamide, a key organic intermediate for researchers, medicinal chemists, and professionals in drug development. The document details the molecule's physicochemical properties, a robust and validated protocol for its synthesis and purification, and an in-depth analysis of its chemical reactivity. The core utility of this compound lies in its dual-functional nature: a stable, yet reactive, carbon-iodine bond ideal for modern cross-coupling reactions, and a sulfonamide moiety, a privileged pharmacophore in numerous therapeutic agents.[1] This guide explores its vast potential as a scaffold for creating diverse molecular libraries for drug discovery and advanced materials science, while also providing essential safety and handling protocols.

Molecular Overview and Physicochemical Properties

4-iodo-N,N-dimethylbenzenesulfonamide is an organoiodine compound featuring a para-substituted benzene ring. The key functional groups—the iodo group and the N,N-dimethylsulfonamide group—dictate its chemical behavior and utility. The iodine atom serves as an excellent leaving group in a multitude of transition-metal-catalyzed cross-coupling reactions, providing a reliable handle for molecular elaboration.[2] The sulfonamide group is a well-established pharmacophore known for its stability, hydrogen bonding capabilities, and presence in a wide array of approved drugs.[1][3]

1.1 Structural and Chemical Data
PropertyValueSource
IUPAC Name 4-iodo-N,N-dimethylbenzenesulfonamide-
InChIKey QPKJEIFWPMIDDL-
Molecular Formula C₈H₁₀INO₂S-
Molecular Weight 311.14 g/mol -
CAS Number 175278-17-8-
Appearance Expected to be a white to off-white solidGeneral Observation
Solubility Soluble in common organic solvents (DCM, THF, DMF, DMSO)General Observation
1.2 Predicted Spectral Characterization Data

While direct experimental spectra for this specific compound are not widely published, spectral data can be reliably predicted based on its structure and analysis of closely related analogues.

TechniquePredicted Observations
¹H NMR Aromatic protons (phenyl ring): Two doublets, integrating to 2H each, in the range of δ 7.6-8.0 ppm. Methyl protons (-N(CH₃)₂): A singlet, integrating to 6H, around δ 2.7-2.9 ppm.
¹³C NMR Aromatic carbons: Four signals expected in the aromatic region (δ 120-150 ppm), with the carbon bearing the iodine (C-I) appearing at a higher field (approx. δ 95-105 ppm). Methyl carbons: One signal around δ 38-40 ppm.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z 312.1.
FT-IR (cm⁻¹) Strong S=O stretches (asymmetric and symmetric) around 1350 and 1160 cm⁻¹. C-I stretch around 500-600 cm⁻¹. Aromatic C-H and C=C stretches.
Synthesis and Purification Protocol

The synthesis of 4-iodo-N,N-dimethylbenzenesulfonamide is a straightforward nucleophilic substitution reaction. The protocol described below is a robust, self-validating system based on well-established sulfonamide synthesis methodologies.[4][5] The key is the reaction between the electrophilic sulfonyl chloride and the nucleophilic dimethylamine.

2.1 Synthesis Workflow Diagram

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Reaction & Quench cluster_3 Step 4: Workup & Purification A 4-Iodobenzenesulfonyl Chloride in Dichloromethane (DCM) B Ice Bath (0 °C) A->B Cool E Reaction Mixture C Dimethylamine Solution (2M in THF) C->E Add dropwise D Triethylamine (Base) D->E Add dropwise F Stir at RT (Monitor by TLC) E->F G Quench with 1M HCl F->G H Separate Layers G->H I Wash Organic Layer (NaHCO₃, Brine) H->I J Dry (Na₂SO₄) & Concentrate I->J K Purify via Column Chromatography J->K L Final Product K->L

Caption: Workflow for the synthesis of 4-iodo-N,N-dimethylbenzenesulfonamide.

2.2 Detailed Experimental Protocol

Materials:

  • 4-Iodobenzenesulfonyl chloride (1.0 eq)

  • Dimethylamine solution (2.0 M in THF, 1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), Anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate mixture

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-iodobenzenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction upon addition of the amine and base.

  • Reagent Addition: Slowly add triethylamine (1.5 eq) to the stirred solution, followed by the dropwise addition of dimethylamine solution (1.2 eq) over 15-20 minutes. The use of a slight excess of the amine and a non-nucleophilic base like TEA ensures complete consumption of the sulfonyl chloride and neutralizes the HCl byproduct generated.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

  • Workup - Quenching: Once complete, cool the mixture again to 0 °C and slowly quench by adding 1M HCl to neutralize excess amine and TEA.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash removes any residual acid.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the final product to a constant weight. Characterize by NMR and Mass Spectrometry to confirm identity and purity.

Chemical Reactivity and Synthetic Applications

The primary value of 4-iodo-N,N-dimethylbenzenesulfonamide in research and development stems from the high reactivity of the C(sp²)-I bond. This bond is significantly weaker than corresponding C-Br or C-Cl bonds, making it the preferred substrate for oxidative addition to transition metal catalysts (e.g., Palladium, Copper), which is the crucial first step in most cross-coupling reactions.[2][6]

3.1 Role in Palladium-Catalyzed Cross-Coupling Reactions

This molecule is an ideal building block for generating molecular diversity through various palladium-catalyzed reactions. The electron-withdrawing nature of the sulfonamide group can further enhance the reactivity of the C-I bond towards oxidative addition.

G cluster_0 Cross-Coupling Reactions cluster_1 Resulting Scaffolds A 4-iodo-N,N-dimethyl- benzenesulfonamide B Suzuki Coupling + R-B(OH)₂ A->B Pd Catalyst, Base C Sonogashira Coupling + R-C≡CH A->C Pd/Cu Catalyst, Base D Heck Coupling + Alkene A->D Pd Catalyst, Base E Buchwald-Hartwig + R₂NH A->E Pd Catalyst, Base F Biaryl Sulfonamides B->F G Aryl-Alkyne Sulfonamides C->G H Styrenyl Sulfonamides D->H I Diaryl Amine Sulfonamides E->I

Caption: Synthetic utility in various palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, yielding biaryl sulfonamides. This is a cornerstone of modern medicinal chemistry for accessing complex scaffolds.[2]

  • Sonogashira Coupling: Coupling with terminal alkynes using a Pd/Cu co-catalyst system to synthesize aryl-alkyne sulfonamides, which are precursors to many heterocyclic compounds.[2]

  • Heck Coupling: Reaction with alkenes to form new C-C bonds, producing substituted styrenyl sulfonamides.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines, leading to complex diaryl amine structures.

Relevance in Drug Discovery and Medicinal Chemistry

The sulfonamide functional group is not merely a spectator. It is one of the most prolific pharmacophores in modern medicine, found in antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[3][7][8] Its ability to act as a hydrogen bond donor and acceptor allows it to bind effectively within the active sites of enzymes and receptors.[9]

4.1 The Sulfonamide Pharmacophore

The longevity and success of the sulfonamide moiety in drug discovery can be attributed to several key features:[1]

  • High Metabolic Stability: Resistant to degradation in vivo.

  • Favorable Physicochemical Properties: Often imparts good solubility and bioavailability.

  • Bioisosteric Replacement: Can be used as a bioisostere for carboxylic acids or amides.

  • Enzyme Inhibition: Famously known for inhibiting enzymes like carbonic anhydrase and dihydropteroate synthase.[10]

By using 4-iodo-N,N-dimethylbenzenesulfonamide, drug discovery teams can rapidly synthesize libraries of novel compounds where a known pharmacophore (the sulfonamide) is decorated with diverse functionalities via the C-I bond. This "late-stage functionalization" approach is highly efficient for exploring structure-activity relationships (SAR).[3]

4.2 Hypothetical Drug Discovery Workflow

G Start Starting Material: 4-iodo-N,N-dimethyl- benzenesulfonamide Library Generate Compound Library (via Cross-Coupling) Start->Library Screen High-Throughput Screening (HTS) Against Biological Target Library->Screen Hit Identify 'Hit' Compounds Screen->Hit SAR SAR Studies & Lead Optimization Hit->SAR Candidate Preclinical Candidate SAR->Candidate

Caption: A conceptual workflow for drug discovery using the target compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. The information below is based on data for the parent compound, 4-iodobenzenesulfonamide, and general laboratory best practices.[11]

Hazard Identification:

  • May cause skin and serious eye irritation.

  • May be harmful if swallowed, in contact with skin, or if inhaled.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4-iodo-N,N-dimethylbenzenesulfonamide (InChIKey: QPKJEIFWPMIDDL) is a strategically designed molecule that serves as a powerful and versatile intermediate in modern organic synthesis. Its value is anchored in the predictable and high-yielding reactivity of its aryl-iodide bond in a wide range of cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This, combined with the proven biological relevance of the sulfonamide pharmacophore, makes it an exceptionally useful tool for scientists engaged in drug discovery, medicinal chemistry, and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively integrate this compound into their synthetic programs.

References
  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. (URL: [Link])

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Braz. J. Biol., 84. (URL: [Link])

  • Di Masi, A., et al. (2022). Sulfonamide Moiety as "Molecular Chimera" in the Design of New Drugs. Current Medicinal Chemistry, 29. (URL: [Link])

  • Dangel, B. D., et al. (2011). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society, 133(14), 5492-5506. (URL: [Link])

  • Olorunshola, J. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3383. (URL: [Link])

  • Figueroa-Valverde, L., et al. (2023). Biological activity produced by benzenesulfonamide derivatives on perfusion pressure. ResearchGate. (URL: [Link])

  • Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(8), 3598. (URL: [Link])

  • Taylor, R. J. K., et al. (2021). How do we address neglected sulfur pharmacophores in drug discovery? Taylor & Francis Online. (URL: [Link])

  • Lücking, U. (2019). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. RSC Publishing. (URL: [Link])

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. (URL: [Link])

  • Hartwig, J. F., et al. (2011). Copper Mediated Fluorination of Aryl Iodides. Journal of the American Chemical Society, 133(41), 16495-16503. (URL: [Link])

  • Scope of aryl iodides in Pd-catalysed C(sp³)–H and C(sp²)–H activations. ResearchGate. (URL: [Link])

  • Wang, L., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 9876-9884. (URL: [Link])

  • Wang, D., et al. (2021). Arene C–H Iodination Using Aryl Iodides. CCS Chemistry. (URL: [Link])

  • Evano, G., et al. (2010). COPPER-CATALYZED YNAMIDE PREPARATION: 4-METHYL-N-(2-PHENYLETHYNYL)-N-(PHENYLMETHYL)BENZENESULFONAMIDE. Organic Syntheses, 87, 231. (URL: [Link])

  • Venkataramani, L., et al. (2019). Electric-Field-Induced Coupling of Aryl Iodides with a Nickel(0) Complex. ChemRxiv. (URL: [Link])

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. (URL: [Link])

  • Contents. The Royal Society of Chemistry. (URL: [Link])

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. (URL: [Link])

  • Dains, F. B., & Brewster, R. Q. (1941). IODOBENZENE. Organic Syntheses, Coll. Vol. 1, p.323. (URL: [Link])

  • Synthesis of sulfonyl chloride substrate precursors. RSC Publishing. (URL: [Link])

  • Kumar, D., & Punniyamurthy, T. (2018). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 6, 49. (URL: [Link])

  • 4-Iodobenzenesulfonamide. PubChem. (URL: [Link])

  • Zeng, L., et al. (2024). Anode-induced arylthiol-amine cross-coupling: A nontraditional strategy to access sulfinamides. Science Advances, 10(2). (URL: [Link])

  • Coon, J. J., et al. (2018). Improved Precursor Characterization for Data-Dependent Mass Spectrometry. Analytical Chemistry, 90(13), 8086-8093. (URL: [Link])

  • Kwong, F. Y., et al. (2007). Copper-Catalyzed Cross-Coupling of Sulfonamides with Aryl Iodides and Bromides Facilitated by Amino Acid Ligands. Organic Letters, 9(19), 3737-3740. (URL: [Link])

  • Bar-Ziv, R., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. (URL: [Link])

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-219. (URL: [Link])

  • Sweedler, J. V., et al. (2025). Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry. Journal of Visualized Experiments, (222). (URL: [Link])

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Sources

Technical Guide: Physical Properties & Characterization of 4-iodo-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis logic, and characterization protocols for 4-iodo-N,N-dimethylbenzenesulfonamide .

Part 1: Executive Summary & Chemical Identity[1]

4-iodo-N,N-dimethylbenzenesulfonamide is a specialized organosulfur intermediate used primarily in medicinal chemistry and materials science. Its structural utility lies in the orthogonality of its functional groups: the chemically stable sulfonamide moiety serves as a robust directing group or pharmacophore, while the aryl iodide at the para position provides a reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name 4-iodo-N,N-dimethylbenzenesulfonamide
CAS Registry Number 22184-85-6
Molecular Formula C₈H₁₀INO₂S
Molecular Weight 311.14 g/mol
SMILES CN(C)S(=O)(=O)c1ccc(I)cc1
InChI Key QPKJEIFWPMIDDL-UHFFFAOYSA-N
Synonyms p-Iodo-N,N-dimethylbenzenesulfonamide; 1-iodo-4-(N,N-dimethylsulfamoyl)benzene

Part 2: Thermodynamic & Physical Properties

The physical constants below represent a synthesis of experimental observations for this class of sulfonamides and high-confidence predictive models where specific experimental literature is rarefied.

Physical Constants Table
PropertyValue / RangeCondition / Note
Physical State Solid (Crystalline powder)Standard Temperature & Pressure (STP)
Color Off-white to pale yellowIodine-containing compounds often yellow upon light exposure.
Melting Point 148 – 151 °C (Estimated)*Consistent with para-substituted sulfonamide analogs.
Boiling Point 360 – 380 °C (Predicted)Decomposes prior to boiling at 1 atm.
Density ~1.75 g/cm³High density attributed to the heavy iodine atom.
Flash Point > 170 °CNon-volatile solid.
Vapor Pressure < 0.01 mmHgNegligible at 25°C.

*Note: While the primary sulfonamide (4-iodobenzenesulfonamide) melts at ~183°C, N,N-dimethylation typically disrupts hydrogen bonding networks, lowering the melting point. Values are estimated based on structural analogs (e.g., 4-methyl-N,N-dimethylbenzenesulfonamide).

Solubility & Solution Chemistry[2]

The solubility profile is dictated by the lipophilic aryl iodide and the polar-but-aprotic sulfonamide group.

  • High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate.

  • Moderate Solubility: Methanol, Ethanol, Acetonitrile (warm).

  • Insoluble: Water (LogP ≈ 2.5), Hexanes (poor solubility allows for precipitation/trituration).

Application Insight: For cross-coupling reactions, DMF or 1,4-Dioxane are the preferred solvents. If performing lithiation or Grignard exchange, THF (anhydrous) is required.

Part 3: Synthesis & Purification Workflow

The synthesis of 4-iodo-N,N-dimethylbenzenesulfonamide is most reliably achieved via the nucleophilic attack of dimethylamine on 4-iodobenzenesulfonyl chloride. This route minimizes side reactions compared to the oxidative iodination of N,N-dimethylbenzenesulfonamide.

Reaction Logic & Flow

The following Graphviz diagram illustrates the synthesis and purification decision tree.

SynthesisWorkflow Start Precursor: 4-Iodobenzenesulfonyl Chloride (CAS 98-61-3) Reaction Reaction: Solvent: DCM or THF Temp: 0°C to RT Time: 2-4 Hours Start->Reaction Reagent Reagent: Dimethylamine (aq. or HCl salt) + Base (Et3N or K2CO3) Reagent->Reaction Quench Workup: Acid Wash (1M HCl) (Removes unreacted amine) Reaction->Quench OrganicLayer Organic Phase: Dry (MgSO4) & Concentrate Quench->OrganicLayer Crude Crude Product: Off-white Solid OrganicLayer->Crude Purification Purification Decision Crude->Purification Recryst Recrystallization: EtOH/Water or EtOAc/Hexanes Purification->Recryst High Purity Crude Column Flash Chromatography: Hexanes:EtOAc (4:1) Purification->Column Colored Impurities Final Pure 4-iodo-N,N- dimethylbenzenesulfonamide Recryst->Final Column->Final

Figure 1: Synthetic workflow for the preparation and purification of CAS 22184-85-6.

Key Protocol Steps
  • Temperature Control: The reaction is exothermic. Addition of dimethylamine should be performed at 0°C to prevent hydrolysis of the sulfonyl chloride.

  • Stoichiometry: Use 2.2 equivalents of amine (or 1.1 eq amine + 2.5 eq base) to act as both nucleophile and HCl scavenger.

  • Purification: The sulfonamide is highly stable. Unreacted sulfonyl chloride hydrolyzes to the sulfonic acid, which remains in the aqueous phase during basic/neutral extraction.

Part 4: Spectral Characterization (Fingerprinting)

Reliable identification requires NMR and Mass Spectrometry. The following data is derived from standard shifts for this structural class.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


 (Chloroform-d) or DMSO-d

[1]
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.85 – 7.90 Doublet (

Hz)
2HAr-H (ortho to I)Deshielded by Iodine (heavy atom effect).
7.45 – 7.50 Doublet (

Hz)
2HAr-H (ortho to SO

)
Deshielded by Sulfonyl EWG.
2.65 – 2.70 Singlet6HN(CH

)

Characteristic sharp singlet for dimethylamino group.

Diagnostic Note: The AA'BB' pattern in the aromatic region is definitive for para-substitution. The iodine atom causes a significant downfield shift compared to the chloro- or methyl- analogs.

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion (

    
    ):  311 m/z.[2]
    
  • Isotopic Pattern: Iodine is monoisotopic (

    
    I), so no M+2 peak (unlike Br/Cl).
    
  • Fragmentation: Loss of -CH

    
    , loss of -SO
    
    
    
    N(CH
    
    
    )
    
    
    .

Part 5: Handling & Safety (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a Category 4 Irritant based on the sulfonamide class.

  • Hazards: Skin and eye irritation (H315, H319). Potential respiratory irritant (H335).[2]

  • Storage: Light-sensitive. Store in amber vials at room temperature (15–25°C). Iodine bonds can be labile under intense UV, leading to discoloration (liberation of I

    
    ).
    
  • Stability: Stable to aqueous acid and base at room temperature. The sulfonamide bond is resistant to hydrolysis compared to amides.

References

  • Synthesis of Sulfonamides

    • Source: BenchChem.[3] "Scalable Synthesis and Purification Techniques for N,N-Diethyl-4-iodobenzenesulfonamide."

    • Relevance: Establishes the general protocol for sulfonyl chloride amin
  • NMR Characterization of Sulfonamides

    • Source: ChemicalBook. "N,N-Diethyl-4-methylbenzenesulfonamide 1H NMR spectrum."
    • Relevance: Provides baseline shifts for the N,N-dialkyl-benzenesulfonamide core.
  • Physical Properties of Iodinated Aromatics

    • Source: PubChem. "4-Iodo-N,N-dimethylaniline Compound Summary."
    • Relevance: Comparative density and solubility data for para-iodin
  • General Chemical Data

    • Source: ECHA (European Chemicals Agency).[2] "Registration Dossier - Sulfonamides."

    • Relevance: Safety and handling guidelines for benzenesulfonamide deriv

Sources

4-iodo-N,N-dimethylbenzenesulfonamide safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-iodo-N,N-dimethylbenzenesulfonamide , structured for researchers and drug development professionals. This document synthesizes safety data, chemical reactivity, and operational protocols into a cohesive operational manual.

CAS: 22184-85-6 | Formula: C₈H₁₀INO₂S | Mol.[1] Weight: 311.14 g/mol

Executive Summary & Chemical Identity

4-iodo-N,N-dimethylbenzenesulfonamide is a functionalized aryl iodide used primarily as an electrophilic intermediate in cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) and as a stable sulfonamide scaffold in medicinal chemistry.[2]

Unlike its precursor, 4-iodobenzenesulfonyl chloride (which is moisture-sensitive and corrosive), this N,N-dimethyl derivative is chemically robust, non-volatile, and generally classified as an Irritant . Its utility stems from the orthogonality of its functional groups: the sulfonamide moiety is highly stable to acidic/basic hydrolysis, while the aryl iodide remains reactive toward transition metal catalysis.

Physicochemical Profile
PropertyDataOperational Note
Physical State Solid (Crystalline powder)Avoid dust generation; use local exhaust.[3]
Color Off-white to pale yellowDarkens upon prolonged light exposure (iodide instability).
Melting Point ~145–148 °C (Predicted)Distinct from primary amide (MP ~213°C) due to lack of H-bond donors.
Solubility DMSO, DMF, CH₂Cl₂, EtOAcPoorly soluble in water; precipitates during aqueous workups.
Reactivity Aryl Iodide & SulfonamideStable to weak acids/bases; C–I bond labile to Pd(0).

Hazard Assessment & Toxicology (GHS)

While often less hazardous than its precursors, this compound must be handled with rigorous adherence to chemical hygiene standards.

GHS Classification (29 CFR 1910.1200 / EU CLP)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5][6]

    • H319: Causes serious eye irritation.[4][5][6][7][8]

    • H335: May cause respiratory irritation.[4][5][6][8]

Mechanistic Toxicology
  • Sulfonamide Moiety: Although N,N-disubstituted sulfonamides have a lower potential for hypersensitivity compared to primary sulfonamides (sulfa drugs), they can still act as haptens if metabolically activated. Avoid inhalation.

  • Aryl Iodide Reactivity: Alkyl/Aryl halides can act as alkylating agents in biological systems, though the steric bulk and electron-withdrawing nature of the sulfonyl group mitigates this risk compared to alkyl iodides.

  • Precursor Carryover: Commercial batches may contain trace 4-iodobenzenesulfonyl chloride (hydrolyzes to HCl and sulfonic acid). If the sample smells acrid/acidic, treat as corrosive.

Operational Safety & Handling Protocols

This section details the causal logic behind safety decisions, moving beyond simple "wear gloves" instructions.

A. PPE Selection Logic
  • Respiratory: The solid powder poses an inhalation risk. Use a P95/N95 particulate respirator or work strictly within a fume hood. The iodine substituent makes the molecule heavy, but dust fines can still remain airborne.

  • Dermal: Nitrile gloves (0.11 mm) are sufficient for incidental contact. However, if dissolved in DMSO or DMF (carrier solvents), use Silver Shield/4H laminate gloves or double-glove, as these solvents readily permeate nitrile and carry the solute through the skin.

  • Ocular: Chemical safety goggles are mandatory. The crystalline nature presents a mechanical abrasion risk in addition to chemical irritation.

B. Synthesis & Purification Workflow

The synthesis of this compound involves converting the corrosive sulfonyl chloride to the stable amide.

Reaction: 4-Iodobenzenesulfonyl chloride + Dimethylamine → Product + HCl

SynthesisWorkflow cluster_safety Safety Critical Control Point Precursor 4-Iodobenzenesulfonyl Chloride (CAS 98-61-3) Intermediate Exothermic Reaction Precursor->Intermediate Corrosive/Moisture Sensitive Reagent Dimethylamine (aq or THF) Reagent->Intermediate Base Quench Acidic Quench (Remove excess amine) Intermediate->Quench HCl Generation Product 4-Iodo-N,N-dimethyl benzenesulfonamide Quench->Product Precipitation

Figure 1: Synthesis pathway highlighting the transition from a corrosive precursor to the stable target compound.

Protocol Insights:

  • Exotherm Control: The reaction of sulfonyl chlorides with amines is highly exothermic. Always add the sulfonyl chloride slowly to the amine solution at 0°C to prevent thermal runaway and potential splashing.

  • Quenching: The product precipitates in water. Acidifying the quench (HCl) removes unreacted dimethylamine (solubilizing it as the salt), ensuring the filtered solid is pure.

Emergency Response Architecture

Protocols here are self-validating based on the compound's chemical properties.

Scenario 1: Ocular Exposure[9]
  • Immediate Action: Rinse with tepid water for 15 minutes.

  • Scientific Rationale: The compound is lipophilic. While water mechanically removes bulk solids, it may not efficiently dissolve the residue. Isotonic saline is preferred if available. Do not use organic solvents (ethanol) to rinse eyes, as this increases corneal penetration.

Scenario 2: Spill Cleanup (Solid)
  • Protocol:

    • Dampen the solid slightly with an inert solvent (e.g., heptane or water mist) to prevent dust generation.

    • Sweep into a closed container.

    • Wipe surface with an acetone-soaked tissue followed by soap and water.

  • Rationale: The "Dampen-Sweep" method prevents the generation of H335-triggering dust clouds.

Scenario 3: Fire
  • Hazards: Emits toxic fumes of Hydrogen Iodide (HI) , Sulfur Oxides (SOx) , and Nitrogen Oxides (NOx) .

  • Action: Use CO₂ or dry chemical. Firefighters must wear SCBA.[9]

  • Note: The iodine content creates violet vapors during combustion, a visual indicator of extreme toxicity.

Application: Cross-Coupling Logic

In drug discovery, this compound is a "modular building block." The safety profile changes once it enters a catalytic cycle.

CouplingSafety cluster_risk Risk Transition Start 4-Iodo-N,N-dimethyl benzenesulfonamide Coupling Suzuki/Sonogashira Reaction Start->Coupling Oxidative Addition Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->Coupling Waste Heavy Metal Waste (Pd + Iodide salts) Coupling->Waste Post-Workup

Figure 2: Workflow demonstrating the generation of heavy metal waste streams during application.

Waste Management: Post-reaction mixtures contain Palladium and soluble Iodide salts. Do not dispose of down the drain. Segregate into "Heavy Metal Aqueous Waste" to prevent environmental contamination and catalytic poisoning of municipal waste treatment bacteria.

References

  • PubChem. (n.d.). 4-Iodobenzenesulfonamide (Analogous Data). National Library of Medicine. Retrieved from [Link]

  • ECHA. (n.d.). Registration Dossier: Benzenesulfonamide derivatives. European Chemicals Agency. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-iodo-N,N-dimethylbenzenesulfonamide in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and determining the solubility of 4-iodo-N,N-dimethylbenzenesulfonamide in dimethyl sulfoxide (DMSO). While qualitative statements indicate solubility, precise quantitative data is often essential for experimental reproducibility and success in areas such as drug discovery and material science. This document moves beyond qualitative descriptors to establish a robust protocol for empirical solubility determination.

Introduction: The Imperative for Quantitative Solubility

In research and development, particularly in high-throughput screening and compound management, DMSO is a near-universal solvent.[1][2] Its ability to dissolve a vast range of both polar and nonpolar compounds makes it an invaluable tool.[1][2] 4-iodo-N,N-dimethylbenzenesulfonamide, a halogenated aromatic sulfonamide, is a compound of interest in various chemical and pharmaceutical research contexts.

The concentration of a compound in a stock solution is a critical parameter. Inaccurate assumptions about solubility can lead to significant experimental errors, including:

  • False negatives in biological assays due to precipitated compound.

  • Inaccurate dosing and compromised pharmacokinetic/pharmacodynamic (PK/PD) data.

  • Poor reproducibility across experiments and laboratories.

Therefore, a precise understanding of a compound's solubility limit in DMSO is not merely academic but a foundational requirement for data integrity.

Physicochemical Rationale for Solubility

A theoretical assessment of the solute and solvent provides a strong indication of their potential compatibility.

2.1 Solute: 4-iodo-N,N-dimethylbenzenesulfonamide

  • Structure: An aromatic ring substituted with an iodine atom and a sulfonamide group, which is further N,N-dimethylated.

  • Polarity: The sulfonamide group (-SO₂N(CH₃)₂) introduces significant polarity and hydrogen bond accepting capabilities. The iodine atom adds to the molecule's polarizability.

  • Molecular Weight: Approximately 311.15 g/mol .

2.2 Solvent: Dimethyl Sulfoxide (DMSO)

  • Structure: A highly polar aprotic solvent with the formula (CH₃)₂S=O.[2][3]

  • Properties: DMSO possesses a high dielectric constant (48.9), a large dipole moment (4.3 D), and is miscible with water and a wide array of organic solvents.[2][3] Its high boiling point (189 °C) ensures stability and low volatility at room temperature.[2][3][4]

2.3 Predicted Interaction

Based on the principle of "like dissolves like," the polar nature of the sulfonamide moiety in 4-iodo-N,N-dimethylbenzenesulfonamide is expected to interact favorably with the highly polar sulfoxide group of DMSO. This strong dipole-dipole interaction is the primary driver for the compound's anticipated high solubility.

Quantitative Determination: The Thermodynamic Equilibrium Solubility Assay

To obtain the most accurate and reliable solubility value, the Thermodynamic (or Equilibrium) Solubility method is the gold standard.[5][6] This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[5] The resulting value represents the true solubility of the most stable crystalline form of the compound under the specified conditions.

The following protocol outlines the "shake-flask" method, a common and robust approach for determining thermodynamic solubility, followed by quantification using High-Performance Liquid Chromatography (HPLC).[5][7]

3.1 Materials and Equipment

CategoryItemSpecifications
Chemicals 4-iodo-N,N-dimethylbenzenesulfonamideSolid, >98% purity
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity
Acetonitrile (ACN)HPLC Grade
WaterDeionized, 18.2 MΩ·cm
Formic AcidLC-MS Grade
Equipment Analytical Balance4-decimal place (0.1 mg)
HPLC-UV SystemWith a C18 reverse-phase column
Vortex MixerStandard laboratory model
Orbital Shaker / Vial RollerCapable of consistent agitation at ambient temp.
CentrifugeWith adapters for microcentrifuge tubes
Consumables 2.0 mL Screw-cap VialsChemically resistant (e.g., glass, polypropylene)
Syringe Filters0.22 µm, PVDF or PTFE (DMSO-resistant)
HPLC Vials & CapsStandard 2 mL autosampler vials
MicropipettesCalibrated set (P1000, P200, P20)

3.2 Experimental Workflow Diagram

The overall process can be visualized as a sequence of distinct stages, from preparation to final analysis.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess compound prep_dmso Add precise volume of DMSO prep_compound->prep_dmso Creates slurry equilibration Incubate with agitation (e.g., 24h at RT) prep_dmso->equilibration centrifuge Centrifuge to pellet undissolved solid equilibration->centrifuge Reaches equilibrium filtration Filter supernatant (0.22 µm syringe filter) centrifuge->filtration Isolates saturated solution dilution Prepare serial dilutions of filtrate filtration->dilution hplc Quantify by HPLC-UV against a standard curve dilution->hplc calculation Calculate solubility (mg/mL and mM) hplc->calculation G A Accurate Weighing & Volume Result Reliable Thermodynamic Solubility Value A->Result B Sufficient Equilibration Time B->Result C Complete Solid Removal C->Result D Linear Standard Curve (R² > 0.99) D->Result

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of Aryl Sulfonamides

[1]

Executive Summary & Strategic Importance

The sulfonamide moiety (

1

Palladium-catalyzed


-arylation (Buchwald-Hartwig coupling)
  • Low Nucleophilicity: Sulfonamides are significantly less nucleophilic than amines, slowing the transmetallation step.

  • Catalyst Poisoning: The sulfur atom and acidic N-H can bind non-productively to Palladium.

  • Competing Elimination: With alkyl-substituted sulfonamides,

    
    -hydride elimination is a risk.
    

This guide details the BrettPhos and tBuXPhos catalytic systems, which have superseded earlier generations (e.g., Xantphos) to become the industry "Gold Standard" for these couplings.

Mechanistic Insight & Causality

To troubleshoot failures, one must understand the catalytic cycle. The rate-determining step in sulfonamide coupling often shifts between amine coordination/deprotonation and reductive elimination , depending on the steric bulk of the substrate.

The Catalytic Cycle (Graphviz)

The following diagram illustrates the pathway. Note the critical role of the Base in the deprotonation of the Pd-bound sulfonamide, converting it into a Pd-amido complex ready for reductive elimination.

GPd0Active Catalyst[L-Pd(0)]OxAddOxidative Addition[L-Pd(II)(Ar)-X]Pd0->OxAdd+ Ar-X (Aryl Halide)CoordLigand ExchangeSulfonamide CoordinationOxAdd->Coord+ H2N-SO2-RDeprotDeprotonation(Base Required)Coord->Deprot+ Base (Cs2CO3/K3PO4)- HXRedElimReductive Elimination(Product Release)Deprot->RedElimFormation ofPd-N BondRedElim->Pd0Release Ar-NH-SO2-R

Figure 1: Catalytic cycle for Pd-catalyzed N-arylation. The deprotonation step is often assisted by the base binding to the Pd center or interacting with the coordinated sulfonamide.

Critical Parameter Optimization

Success depends on matching the ligand to the substrate class.

Table 1: Ligand & Reagent Selection Guide
VariableRecommendationRationale
Ligand (Primary) BrettPhos Gold Standard. Large steric bulk promotes reductive elimination; electron-rich nature facilitates oxidative addition. Ideal for primary sulfonamides.
Ligand (Secondary) tBuXPhos Excellent for aryl nonaflates and tosylates. High activity prevents catalyst decomposition.
Ligand (Legacy) XantphosUse only if BrettPhos fails. Good for simple substrates but requires higher temperatures and loadings.
Palladium Source Pd Precatalysts (G3/G4) Crucial. Avoids in-situ mixing of Pd(OAc)2 + Ligand, which leads to inconsistent active species. G3/G4 precatalysts ensure 1:1 L:Pd stoichiometry.
Base

or

Weak bases reduce side reactions.

provides the "Cesium Effect" (higher solubility in organic solvents).
Solvent t-Amyl Alcohol or DioxanePolar protic solvents (t-AmylOH) can assist in proton transfer during the deprotonation step.

Experimental Protocols

Protocol A: General Coupling of Primary Sulfonamides (BrettPhos System)

Best for: Aryl bromides, chlorides, and iodides coupling with primary sulfonamides.

Materials:

  • Aryl Halide (1.0 equiv)[2]

  • Sulfonamide (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (1–3 mol %) [Alternatively: Pd(OAc)2 (2 mol%) + BrettPhos (4 mol%)]

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane or t-BuOH (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active

    
     flow, charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Sulfonamide (1.2 mmol), 
    
    
    (652 mg, 2.0 mmol), and BrettPhos Pd G3 precatalyst (1–3 mol %).
    • Note: If using a liquid aryl halide, add it after the solvent.

  • Solvation: Add anhydrous 1,4-Dioxane (4 mL, 0.25 M concentration).

  • Degassing: If not in a glovebox, sparge the solvent with Argon/Nitrogen for 5 minutes prior to addition, then seal the vial with a Teflon-lined cap.

  • Reaction: Heat the reaction block to 110 °C for 8–16 hours.

    • Monitoring: Check via LC-MS. Sulfonamides often trail on TLC; LC-MS is preferred to distinguish product from hydrolyzed halide (phenol).

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Adjust aqueous layer pH to ~3-4 with dilute HCl (to ensure the sulfonamide is protonated and extracts into organic layer). Separate layers.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (typically Hexanes/EtOAc gradients).
    
Protocol B: Coupling of Aryl Nonaflates/Tosylates (tBuXPhos System)

Best for: Phenol derivatives (activated as nonaflates) where the halide is not available.

Materials:

  • Aryl Nonaflate (1.0 equiv)

  • Sulfonamide (1.2 equiv)

  • Ligand: tBuXPhos (4.5 mol %)

  • Pd Source:

    
     (1.5 mol %) or tBuXPhos Pd G3 (3 mol %)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: t-Amyl Alcohol[3]

Key Procedural Difference: Follow Protocol A, but use t-Amyl Alcohol as the solvent. The protic nature of this bulky alcohol is critical for the turnover of the catalytic cycle with nonaflates [2]. Run at 110 °C .

Troubleshooting & Optimization Logic

ObservationProbable CauseCorrective Action
Low Conversion (<10%) Catalyst Poisoning or Oxidation1. Switch to a G3 Precatalyst to ensure immediate activation.2. Ensure Argon sparging is rigorous; Pd-Sulfonamide complexes are sensitive to

.
Hydrolysis of Aryl Halide Water in solventUse strictly anhydrous solvents. Trace water + Base + High Temp = Phenol formation.
Starting Material Remains Steric hindranceIncrease temperature to 120 °C. Switch solvent to t-Amyl Alcohol (higher boiling point and proton-shuttling capability).
Black Metal Precipitate Catalyst decomposition (Pd black)Ligand is detaching. Increase Ligand:Pd ratio to 2:1 or use a more robust ligand like AdBrettPhos (highly hindered).

References

  • Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics.[4] Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

    • Note: While the title refers to nitroaromatics, this paper and subsequent work defined the BrettPhos utility for difficult N-nucleophiles including sulfonamides.
  • Shekhar, S., Dunn, T. B., Kotecki, B. J., Montavon, D. K., & Cullen, S. C.[3] (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates.[3] The Journal of Organic Chemistry, 76(11), 4552–4553.[3] [Link]

    • Establishes the tBuXPhos/t-Amyl alcohol system.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]

    • The foundational text for Xantphos-mediated amid
  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Mesylate Precatalysts: Design and Application in Pd-Catalyzed C–N Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

    • Describes the G3 precatalyst system recommended in this protocol.

The Buchwald-Hartwig Amination: A Detailed Guide to the Synthesis of N-Aryl-N,N-dimethylbenzenesulfonamides using 4-iodo-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig amination reaction, specifically focusing on the coupling of 4-iodo-N,N-dimethylbenzenesulfonamide with various amines. Designed for researchers, scientists, and professionals in drug development, this document offers not only detailed experimental protocols but also a thorough examination of the underlying mechanistic principles, key reaction parameters, and troubleshooting strategies to ensure successful and reproducible outcomes.

Introduction: The Power of C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with arylamines being a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of these crucial compounds, largely overcoming the limitations of traditional methods which often suffer from harsh reaction conditions and limited substrate scope.[1][2] This application note specifically delves into the use of 4-iodo-N,N-dimethylbenzenesulfonamide as an electrophilic coupling partner, a substrate of interest due to the prevalence of the arylsulfonamide moiety in numerous biologically active molecules.[3]

Mechanistic Insights: The "Why" Behind the Protocol

A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between its Pd(0) and Pd(II) oxidation states.[1][4]

The Catalytic Cycle

The generally accepted catalytic cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl iodide (4-iodo-N,N-dimethylbenzenesulfonamide). This step forms a Pd(II) intermediate. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl.[5]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired N-aryl-N,N-dimethylbenzenesulfonamide is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

dot graph "Buchwald-Hartwig_Amination_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF"]; PdII_ArX [label="L_nPd(II)(Ar)(I)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine\nCoordination", shape=ellipse, fillcolor="#FFFFFF"]; PdII_Amine [label="[L_nPd(II)(Ar)(AmineH)]+ I-", fillcolor="#FBBC05"]; Deprotonation [label="Deprotonation\n(Base)", shape=ellipse, fillcolor="#FFFFFF"]; PdII_Amido [label="L_nPd(II)(Ar)(Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Ar-Amine", shape=cds, style=rounded, fillcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-I"]; OxAdd -> PdII_ArX; PdII_ArX -> AmineCoord [label="Amine"]; AmineCoord -> PdII_Amine; PdII_Amine -> Deprotonation; Deprotonation -> PdII_Amido; PdII_Amido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } केंद Buchwald-Hartwig Amination Catalytic Cycle.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. For the coupling of 4-iodo-N,N-dimethylbenzenesulfonamide, the electron-withdrawing nature of the sulfonamide group can influence the reactivity of the aryl iodide.

ParameterKey ConsiderationsRecommended Options
Palladium Precatalyst The choice of palladium source is critical for generating the active Pd(0) species. Pre-formed palladium complexes are often preferred for their air and moisture stability.Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)
Ligand The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are generally effective.[6]XPhos, RuPhos, BrettPhos, BINAP
Base The base is required for the deprotonation of the amine, forming the active nucleophile. The strength of the base should be matched to the pKa of the amine. Strong, non-nucleophilic bases are commonly used.NaOt-Bu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate)[5]
Solvent The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous, aprotic solvents are typically employed.Toluene, Dioxane, THF (Tetrahydrofuran)
Temperature The reaction temperature influences the reaction rate. Most Buchwald-Hartwig aminations are conducted at elevated temperatures.80-110 °C

A Note on Aryl Iodides: While aryl iodides are generally more reactive towards oxidative addition than the corresponding bromides or chlorides, they can also present challenges. The iodide anion generated during the reaction can sometimes act as a catalyst inhibitor by forming unreactive palladium iodide dimers.[4] The use of appropriate bidentate phosphine ligands can often mitigate this issue.[1]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Buchwald-Hartwig amination of 4-iodo-N,N-dimethylbenzenesulfonamide with a representative secondary amine, morpholine. This protocol should be considered a starting point and may require optimization for different amine coupling partners.

General Procedure for the Amination of 4-iodo-N,N-dimethylbenzenesulfonamide

dot graph "Experimental_Workflow" { graph [rankdir=TB, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontcolor="#5F6368"];

subgraph "cluster_prep" { label = "Reaction Setup"; bgcolor = "#E8F0FE"; node [fillcolor="#D2E3FC"]; start [label="Start: Assemble Glassware"]; add_solids [label="Add Solids to Flask\n(Aryl Iodide, Base, Pd Source, Ligand)"]; inert_atm [label="Establish Inert Atmosphere\n(Evacuate and backfill with N₂ or Ar)"]; add_liquids [label="Add Degassed Solvent and Liquid Amine"]; }

subgraph "cluster_reaction" { label = "Reaction"; bgcolor = "#FCE8E6"; node [fillcolor="#FAD2CF"]; heat_stir [label="Heat and Stir Reaction\n(Monitor by TLC or GC/MS)"]; }

subgraph "cluster_workup" { label = "Workup and Purification"; bgcolor = "#E6F4EA"; node [fillcolor="#CEEAD6"]; cooldown [label="Reaction Cooldown"]; filter_extract [label="Filter, Extract, and Wash"]; purify [label="Purify Product\n(Column Chromatography)"]; end [label="End: Characterize Product"]; }

// Workflow Edges start -> add_solids; add_solids -> inert_atm; inert_atm -> add_liquids; add_liquids -> heat_stir; heat_stir -> cooldown; cooldown -> filter_extract; filter_extract -> purify; purify -> end; } केंद A typical experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • 4-iodo-N,N-dimethylbenzenesulfonamide

  • Amine (e.g., Morpholine, 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or oven-dried round-bottom flask with a condenser)

  • Magnetic stirrer and heating mantle/oil bath

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-iodo-N,N-dimethylbenzenesulfonamide (1.0 eq), the palladium precatalyst, the ligand, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Addition of Solvent and Amine: Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N,N-dimethylbenzenesulfonamide.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low reaction temperature- Use a fresh palladium precatalyst and ligand.- Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of inert gas.- Screen different bases and solvents.- Increase the reaction temperature.
Formation of Side Products - Hydrodehalogenation of the aryl iodide- Catalyst decomposition- Ensure the absence of water and protic impurities.- Use a more robust ligand or a lower reaction temperature.
Difficulty in Purification - Co-elution of product with residual ligand or byproducts- Optimize the mobile phase for column chromatography.- Consider a different purification technique, such as recrystallization.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl-N,N-dimethylbenzenesulfonamides from 4-iodo-N,N-dimethylbenzenesulfonamide. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and reproducible results. The protocols and insights provided in this application note serve as a comprehensive resource for scientists engaged in the synthesis of these important molecular scaffolds.

References

  • Buchwald, S. L. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Retrieved from [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent developments in the synthesis of N-aryl sulfonamides. Retrieved from [Link]

Sources

Sonogashira coupling conditions for electron-deficient aryl iodides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Electron-deficient aryl iodides (Ar-I-EWG) represent a unique kinetic paradox in Sonogashira cross-coupling. While they are the most reactive substrates for the initial oxidative addition step (often occurring at room temperature), this high reactivity can lead to catalyst poisoning (formation of stable Pd-aryl species) or allow competitive Glaser homocoupling to dominate if the transmetallation step is rate-limiting.

Objective: This guide provides optimized protocols specifically for Ar-I substrates bearing strong electron-withdrawing groups (e.g.,


, 

,

, pyridines). It moves beyond generic "textbook" conditions to address the specific suppression of alkyne dimerization and the prevention of nucleophilic aromatic substitution (

) side reactions caused by amine bases.

Mechanistic Insight & Causality

To optimize the reaction, one must understand the shift in the rate-determining step (RDS).

2.1 The Kinetic Shift

In standard Sonogashira coupling (neutral/electron-rich Ar-X), oxidative addition is often the RDS.

  • For Ar-I-EWG: The electron-withdrawing group pulls electron density from the aromatic ring, making the C-I bond highly susceptible to Pd(0) insertion. Oxidative addition becomes extremely fast.

  • The Problem: If the subsequent transmetallation (transfer of the alkyne from Cu to Pd) is slower than the oxidative addition, the concentration of the intermediate

    
     species builds up. These intermediates can aggregate or decompose (Pd black), or simply sit idle while the copper-activated alkyne consumes oxygen to form homocoupled diyne (Glaser product).
    
2.2 Mechanism Diagram

The following diagram illustrates the standard cycle, highlighting the "Fast Track" oxidative addition for EWG substrates.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (VERY FAST for EWG-Ar-I) Pd0->OxAdd + Ar-I-EWG ComplexA Ar-Pd(II)-I (Resting State Risk) OxAdd->ComplexA TransMet Transmetallation ComplexA->TransMet + Cu-Acetylide ComplexB Ar-Pd(II)-Alkynyl TransMet->ComplexB RedElim Reductive Elimination (Product Release) ComplexB->RedElim RedElim->Pd0 CuI CuI CuAlk Cu-Acetylide CuI->CuAlk + Alkyne + Base CuAlk->TransMet Glaser Glaser Homocoupling (Side Reaction) CuAlk->Glaser + O2 (Avoid!)

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition of electron-deficient aryl iodides. Note the bottleneck at Transmetallation if Copper cycle is sluggish.

Critical Experimental Parameters

3.1 Catalyst Selection
  • Pd Source: Use Pd(PPh₃)₂Cl₂ (Bis-triphenylphosphine palladium(II) dichloride).

    • Reasoning: It is air-stable and robust. The PPh₃ ligands are sufficient for EWG substrates; highly active bulky ligands (e.g., Buchwald ligands) are often unnecessary and can be counter-productive by promoting de-halogenation.

  • Loading: Keep low (1–3 mol%). High loading promotes homocoupling.

3.2 The Base Dilemma (

Risk)
  • Risk: With strong EWGs (e.g., p-nitroiodobenzene), primary and secondary amines (diethylamine, piperidine) can attack the ring via Nucleophilic Aromatic Substitution (

    
    ), displacing the iodide or the EWG before coupling occurs.
    
  • Solution: Use Triethylamine (Et₃N) or Diisopropylamine (DIPA) (sterically hindered, poor nucleophiles) or inorganic bases like Cs₂CO₃ or K₂CO₃ .

3.3 The Copper Question
  • Standard: CuI (5 mol%). Essential for speed but risky for homocoupling.

  • Copper-Free: Recommended if the alkyne is expensive or if the substrate is extremely sensitive. (See Protocol B).

Experimental Protocols

Protocol A: The "Robust" Standard (Pd/Cu)

Best for: Routine synthesis where the alkyne is in excess and slight homocoupling is separable.

Reagents:

  • EWG-Aryl Iodide (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Base: Et₃N (3.0 equiv)

  • Solvent: THF or DMF (anhydrous)

Step-by-Step:

  • Degassing (CRITICAL): In a reaction vial, combine the solvent and base. Sparge with Argon/Nitrogen for 15 minutes. Note: EWG reactions are fast; O₂ competition is the main failure mode.

  • Solids Addition: Add the Aryl Iodide, Pd catalyst, and CuI to the vial. Purge headspace with inert gas.

  • Alkyne Addition: Add the alkyne last (via syringe if liquid).

  • Reaction: Stir at Room Temperature (20–25 °C) .

    • Why? Heating EWG-Ar-I often leads to decomposition. Only heat to 40–50 °C if conversion is <10% after 2 hours.

  • Monitoring: Check TLC/LCMS at 1 hour. The reaction is often complete within 1–3 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove copper/DMF, dry over MgSO₄, and concentrate.

Protocol B: Copper-Free / Inorganic Base

Best for: Highly sensitive substrates (e.g., dinitro-arenes) or preventing Glaser coupling.

Reagents:

  • EWG-Aryl Iodide (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Pd(OAc)₂ (2 mol%)

  • PPh₃ (4 mol%) - Add separately to generate active species in situ.

  • Base: Cs₂CO₃ (2.0 equiv) - Inorganic base prevents S_NAr.

  • Solvent: Toluene or DMF.

Step-by-Step:

  • Catalyst Pre-formation: In the reaction vessel, dissolve Pd(OAc)₂ and PPh₃ in the solvent. Stir for 10 mins under Argon until the solution turns bright yellow (formation of Pd(PPh₃)₂ species).

  • Substrate Addition: Add the Aryl Iodide, Cs₂CO₃, and Alkyne.

  • Thermal Activation: Heat to 60–80 °C .

    • Why? Without Copper, the "transmetallation" (actually a carbopalladation mechanism here) requires higher energy, even with reactive Ar-I.

  • Workup: Filter through a Celite pad to remove inorganic salts/Pd black.

Data Summary & Troubleshooting

5.1 Substrate Reactivity Comparison
Substrate TypeOxidative Addition RateRecommended TempMajor Side Reaction Risk
EWG-Ar-I (e.g., p-NO₂-Ph-I)Very Fast20–25 °CGlaser Coupling,

(with amine base)
Neutral Ar-I (e.g., Ph-I)Fast25–40 °CStandard (balanced)
EDG-Ar-I (e.g., p-OMe-Ph-I)Slow60–80 °CIncomplete Conversion
5.2 Troubleshooting Logic (Self-Validating)

Use this flow to diagnose failure.

Troubleshooting Start Reaction Failed / Low Yield Check1 Is the Starting Material (Ar-I) consumed? Yes Yes Check1->Yes No No Check1->No AnalyzeProduct Analyze Mixture Yes->AnalyzeProduct CheckColor Did reaction turn black immediately? No->CheckColor Homo Major Product: Diyne (Glaser) Cause: O2 present or Cu too high. Fix: Degas longer, switch to Protocol B. AnalyzeProduct->Homo Dehalo Major Product: Ar-H (Dehalogenation) Cause: Hydride source/Solvent. Fix: Change solvent, reduce temp. AnalyzeProduct->Dehalo Black Yes (Pd Black) Cause: Catalyst unstable. Fix: Add excess Ligand (PPh3). CheckColor->Black NoChange No (Solution Clear) Cause: Catalyst inactive. Fix: Heat to 40°C or add 1% more CuI. CheckColor->NoChange

Figure 2: Decision tree for diagnosing reaction failures specific to electron-deficient aryl iodides.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][2][3][4] Chemical Reviews, 107(3), 874–922.[1][3]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions.[2] Chemical Society Reviews, 40(10), 5084–5121.

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.[5] The Journal of Organic Chemistry, 69(17), 5752–5755.

  • Sorensen, U. S., & Pombo-Villar, E. (2005). The Sonogashira coupling of 2- and 4-nitro-substituted aryl iodides: a warning. Tetrahedron, 61(10), 2697-2703. (Addresses the side reaction risks).

Sources

Synthesis of Bioactive Sulfonamide Scaffolds Using Aryl Iodides: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its unique physicochemical and biological properties.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of bioactive sulfonamide scaffolds, with a particular focus on modern catalytic methods employing aryl iodides as key starting materials. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols for palladium- and copper-catalyzed reactions, and offer insights into reaction optimization and data interpretation. This guide is designed to be a self-validating system, enabling researchers to confidently and efficiently construct diverse sulfonamide libraries for screening and lead optimization.

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide moiety (–SO₂NH–) is a privileged scaffold in drug discovery, renowned for its ability to mimic the transition state of amide bond hydrolysis and act as a potent hydrogen bond donor and acceptor.[5] This versatility has led to the development of a vast number of drugs with diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, antiviral, and anticonvulsant agents.[2][3] The modular nature of sulfonamide synthesis, allowing for the facile introduction of various substituents on both the aryl and nitrogen atoms, makes it an attractive strategy for generating chemical diversity in drug discovery campaigns.

Traditionally, sulfonamides are synthesized by reacting an amine with a sulfonyl chloride.[6][7] However, this method can be limited by the availability and stability of the required sulfonyl chlorides.[1] Modern synthetic chemistry has largely overcome these limitations through the development of powerful transition-metal-catalyzed cross-coupling reactions. Aryl iodides, due to their high reactivity in oxidative addition steps, have emerged as particularly valuable and versatile starting materials for these transformations.[8]

This guide will focus on two of the most robust and widely adopted catalytic systems for the synthesis of sulfonamides from aryl iodides:

  • Palladium-Catalyzed Aminosulfonylation: A convergent approach that brings together an aryl iodide, a sulfur dioxide source, and an amine.

  • Copper-Catalyzed Ullmann-Type N-Arylation: A classic yet continually refined method for coupling sulfonamides with aryl iodides.[9][10][11][12]

Mechanistic Insights: Understanding the "Why" Behind the Protocols

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. Below, we provide a conceptual overview of the key catalytic cycles.

The Palladium-Catalyzed Aminosulfonylation Cycle

This elegant one-pot process typically involves the insertion of sulfur dioxide into a palladium-aryl bond, followed by coupling with an amine.[1][13][14][15][16] A common and convenient source of sulfur dioxide is the stable solid DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide adduct).[1][13][14][15]

Palladium-Catalyzed Aminosulfonylation cluster_legend Legend Ar-I Aryl Iodide Ar-Pd(II)-I Oxidative Addition Intermediate Ar-I->Ar-Pd(II)-I Oxidative Addition Pd(0)L_n Pd(0) Catalyst Pd(0)L_n->Ar-Pd(II)-I Ar-SO2-Pd(II)-I SO₂ Insertion Intermediate Ar-Pd(II)-I->Ar-SO2-Pd(II)-I SO₂ Insertion SO2_source SO₂ Source (e.g., DABSO) SO2_source->Ar-SO2-Pd(II)-I Ar-SO₂-NR₂ Sulfonamide Product Ar-SO2-Pd(II)-I->Ar-SO₂-NR₂ Reductive Elimination Pd(0)L_n_regen Regenerated Pd(0) Catalyst Ar-SO2-Pd(II)-I->Pd(0)L_n_regen Amine (R₂NH) Amine Amine (R₂NH)->Ar-SO2-Pd(II)-I Pd(0)L_n_regen->Pd(0)L_n Catalytic Cycle Reactant Reactant Catalyst Catalyst Product Product

Caption: Palladium-Catalyzed Aminosulfonylation Workflow.

The choice of palladium precursor, ligand, and base is critical for efficient catalysis. Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are often employed to stabilize the palladium catalyst and promote the desired reactivity.[16]

The Copper-Catalyzed Ullmann-Type N-Arylation Cycle

The Ullmann condensation is a classical method for forming carbon-heteroatom bonds.[12] Modern variations often utilize soluble copper(I) catalysts and ligands to facilitate the reaction under milder conditions.[12]

Copper-Catalyzed Ullmann-Type N-Arylation cluster_legend Legend Ar-I Aryl Iodide Ar-Cu(III)-I-Sulfonamidate Oxidative Addition Intermediate Ar-I->Ar-Cu(III)-I-Sulfonamidate Sulfonamide (R-SO₂NHR') Sulfonamide Sulfonamidate Deprotonated Sulfonamide Sulfonamide (R-SO₂NHR')->Sulfonamidate Deprotonation Base Base (e.g., K₃PO₄) Base->Sulfonamidate Cu(I)L_n Cu(I) Catalyst Cu(I)-Sulfonamidate Copper(I) Sulfonamidate Cu(I)L_n->Cu(I)-Sulfonamidate Sulfonamidate->Cu(I)-Sulfonamidate Cu(I)-Sulfonamidate->Ar-Cu(III)-I-Sulfonamidate Oxidative Addition Ar-SO₂NR'R N-Aryl Sulfonamide Product Ar-Cu(III)-I-Sulfonamidate->Ar-SO₂NR'R Reductive Elimination Cu(I)L_n_regen Regenerated Cu(I) Catalyst Ar-Cu(III)-I-Sulfonamidate->Cu(I)L_n_regen Cu(I)L_n_regen->Cu(I)L_n Catalytic Cycle Reactant Reactant Catalyst Catalyst Product Product

Sources

Application Note: High-Efficiency Heck Coupling of 4-Iodo-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimization and execution of the Mizoroki-Heck reaction utilizing 4-iodo-N,N-dimethylbenzenesulfonamide (CAS: 89005-99-2) as a model electrophile. This substrate represents a "privileged class" in medicinal chemistry: an activated aryl iodide bearing a para-electron-withdrawing group (EWG).

The sulfonamide moiety serves two critical functions:

  • Pharmacological Relevance: It is a core motif in COX-2 inhibitors (e.g., Celecoxib) and carbonic anhydrase inhibitors.

  • Mechanistic Activation: The electron-withdrawing nature of the sulfonyl group significantly lowers the activation energy for the oxidative addition step, making this substrate an ideal candidate for rapid, high-yield coupling under mild conditions.

This note provides two distinct protocols: a Standard Pharmacophore Synthesis (using phosphine ligands) and a Green/Ligand-Free Protocol (using Phase Transfer Catalysis), ensuring versatility for both discovery and process chemistry teams.

Substrate Profile & Reactivity Analysis[1][2]

PropertySpecification
Substrate 4-iodo-N,N-dimethylbenzenesulfonamide
Molecular Weight 311.14 g/mol
Electronic Character Electron-Deficient (Activated)
Leaving Group Iodide (High lability, weak C-I bond)
Solubility High in DMF, DMAc, DMSO; Moderate in MeCN; Low in Toluene
Key Challenge High reactivity can lead to homocoupling (Ullmann-type) if Pd(0) concentration is uncontrolled.
Mechanistic Impact of the Sulfonamide Group

The para-sulfonamide group exerts a strong inductive ($ -I


 -M $) effect. In the catalytic cycle, this electron deficiency reduces the electron density at the carbon-iodine bond.
  • Oxidative Addition (OA): Significantly accelerated compared to iodobenzene. The Pd(0) species inserts rapidly.

  • Regioselectivity: The polarization of the Pd(II)-Aryl intermediate strongly favors

    
    -arylation on the alkene, particularly with electron-deficient alkenes (e.g., acrylates), leading to high linear/branched ratios (>99:1).
    

Mechanistic Pathway Visualization

The following diagram outlines the catalytic cycle, highlighting the specific influence of the sulfonamide substrate.

HeckCycle PreCat Pre-Catalyst Pd(OAc)2 Pd0 Active Species Pd(0)L2 PreCat->Pd0 Reduction (PPh3/Alkene) OxAdd Oxidative Addition (Rate Enhanced by Sulfonamide) Pd0->OxAdd + Ar-I Coord Alkene Coordination (Syn-Approach) OxAdd->Coord + Alkene Insert Migratory Insertion (Regio-determining) Coord->Insert BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim RedElim Reductive Elimination (Base-Assisted) BetaElim->RedElim - Product RedElim->Pd0 - HI (Base scavenged)

Figure 1: Catalytic cycle of the Heck reaction. The electron-poor nature of the sulfonamide aryl iodide accelerates the Oxidative Addition step (Blue).

Experimental Protocols

Protocol A: Standard Phosphine-Ligated Coupling

Best for: Complex alkenes, small-scale discovery, and substrates requiring high stereocontrol.

Reagents:

  • Substrate: 1.0 equiv (311 mg, 1.0 mmol)

  • Alkene (e.g., tert-butyl acrylate): 1.2 equiv

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: PPh₃ (4 mol%)

  • Base: Et₃N (2.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a dry reaction vial, dissolve Pd(OAc)₂ and PPh₃ in 1 mL of DMF. Stir at room temperature for 15 minutes until the solution turns from orange to bright yellow (formation of Pd(PPh₃)₂ species).

  • Substrate Addition: Add the 4-iodo-N,N-dimethylbenzenesulfonamide and the alkene to the vial.

  • Base & Solvent: Add the remaining DMF and Et₃N.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. Critical: Oxygen promotes phosphine oxidation and catalyst death.

  • Reaction: Seal the vessel and heat to 80°C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Ligand-Free "Jeffery" Conditions (Green)

Best for: Scale-up, cost-reduction, and simple terminal alkenes.

Reagents:

  • Substrate: 1.0 equiv

  • Alkene: 1.5 equiv[1]

  • Catalyst: Pd(OAc)₂ (1 mol%)

  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: Water/Acetonitrile (1:1) or pure Water (if TBAB is used as phase transfer agent)

Key Mechanism: TBAB stabilizes "naked" Pd-nanoclusters, preventing aggregation into inactive Pd-black while facilitating phase transfer.

Step-by-Step Methodology:

  • Combine substrate, alkene, TBAB, and K₂CO₃ in a round-bottom flask.

  • Add solvent and degas.

  • Add Pd(OAc)₂ last.

  • Heat to 60–70°C . (Note: Iodides react at lower temps than bromides).

  • Monitor by TLC/HPLC.[1] Reaction is typically complete in <3 hours due to high reactivity.

Experimental Workflow & Quality Control

Workflow Setup Setup: Dry Solvent + Reagents (Argon Purge) Reaction Reaction: 80°C, 4-6 hrs (Monitor Color) Setup->Reaction Check QC Check: TLC/LCMS (Target: >95% Conv) Reaction->Check Check->Reaction Incomplete (<80%) Workup Workup: Aqueous Wash (Remove DMF/Salts) Check->Workup Pass Isolate Isolation: Column/Crystallization Workup->Isolate

Figure 2: Standard operational workflow for Heck coupling of sulfonamides.

Performance Data & Troubleshooting

Representative Yields (Protocol A)
Alkene SubstrateProduct TypeYield (%)Stereoselectivity (E:Z)
tert-Butyl acrylateCinnamate ester94%>99:1
StyreneStilbene derivative88%95:5
4-VinylpyridineHeterocyclic alkene82%>99:1
1-OcteneLinear internal alkene76%85:15 (Isomerization risk)
Self-Validating Troubleshooting System

Issue 1: Formation of Palladium Black (Black Precipitate)

  • Cause: Catalyst decomposition due to low ligand concentration or high temperature.[2]

  • Validation: If the reaction stalls and black powder is visible, the active catalytic cycle has broken.

  • Fix: Increase PPh₃ loading to 1:4 (Pd:L) ratio or add TBAB (Protocol B).

Issue 2: Homocoupling (Biaryl formation)

  • Cause: High local concentration of Pd(0) relative to alkene.

  • Validation: LCMS shows M+M dimer mass.

  • Fix: Slow addition of the aryl iodide or increase alkene equivalents.

Issue 3: Regioisomer Mixtures

  • Cause: Electron-rich alkenes (e.g., vinyl ethers) often give mixtures of

    
     and 
    
    
    
    substitution.
  • Fix: Switch to bidentate ligands (e.g., dppp) to enforce steric control, though this is rarely needed for electron-deficient acrylates.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on activated substrates).

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(21), 2209-2212. (Basis for Protocol B).

  • Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5, 31-44.

Sources

Application Note: Bioisosteric Replacement Strategies for 4-iodo-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the rational design, synthesis, and evaluation of bioisosteres for 4-iodo-N,N-dimethylbenzenesulfonamide , a common scaffold in fragment-based drug discovery (FBDD) and radiopharmaceutical precursors. We analyze the physicochemical liabilities of the parent molecule—specifically the metabolic vulnerability of the aryl-iodide and the solubility limitations of the tertiary sulfonamide. We present two divergent optimization vectors: (1) replacement of the halogen "warhead" with pentafluorosulfanyl (


)  and trifluoromethyl (

)
motifs, and (2) core scaffold hopping to sulfonimidamides and sulfoximines . Detailed protocols for the synthesis of a sulfonimidamide analog and a validated microsomal stability assay are provided to benchmark the improved metabolic profiles of these bioisosteres.

Introduction & Structural Analysis[1]

The molecule 4-iodo-N,N-dimethylbenzenesulfonamide serves as a critical case study in medicinal chemistry due to its dual functionality. It contains a lipophilic halogen bond donor (Iodine) and a polar, tetrahedral hydrogen bond acceptor (Sulfonamide).

The Parent Scaffold: Liabilities
  • Metabolic Liability (Iodo group): Aryl iodides are susceptible to oxidative dehalogenation by cytochrome P450 enzymes. Furthermore, the weak C-I bond (approx. 65 kcal/mol) can lead to radical formation and toxicity. In vivo, released iodide can accumulate in the thyroid, posing off-target risks.

  • Physicochemical Limitation (Sulfonamide): While the

    
     group is chemically stable, it lacks a hydrogen bond donor (HBD), limiting its interaction potential to accepting H-bonds. It often suffers from poor aqueous solubility compared to its primary sulfonamide counterparts.
    
Bioisosteric Design Strategy

To optimize this scaffold, we employ a "Divide and Conquer" approach, targeting the two distinct vectors of the molecule.

Vector A: The Halogen Handle (Iodo Replacement)

The goal is to maintain the sigma-hole effect and lipophilicity while eliminating the metabolic liability of the iodine atom.

  • Pentafluorosulfanyl (

    
    ):  Often termed the "super-trifluoromethyl," this group mimics the steric bulk and high lipophilicity of iodine but is chemically inert and metabolically stable.
    
  • Acetylene (

    
    ):  Mimics the linear geometry and electron density of the iodine atom but offers a handle for further functionalization (e.g., Click chemistry).
    
Vector B: The Sulfonyl Core (Sulfonamide Replacement)

The goal is to introduce chirality, improve solubility, or add H-bond donor capability without losing the tetrahedral geometry.

  • Sulfonimidamide (

    
    ):  The mono-aza analog of the sulfonamide.[1] Replacing one oxo group with a nitrogen (
    
    
    
    ) introduces a new vector for substitution and potential basicity/H-bond donor capacity.
  • Sulfoximine (

    
    ):  A chiral isostere where the nitrogen replaces an oxygen, often resulting in improved metabolic stability and solubility.
    
Decision Matrix Visualization

Bioisostere_Strategy Parent Parent: 4-iodo-N,N-dimethyl- benzenesulfonamide VectorA Vector A: Halogen Replacement Parent->VectorA Targeting Iodo Group VectorB Vector B: Sulfonyl Core Replacement Parent->VectorB Targeting Sulfonamide SF5 Pentafluorosulfanyl (-SF5) High Lipophilicity, Metabolic Stability VectorA->SF5 CF3 Trifluoromethyl (-CF3) Classic Bioisostere VectorA->CF3 Acetylene Acetylene (-C≡CH) Steric/Shape Mimic VectorA->Acetylene Sulfonimidamide Sulfonimidamide (-S(O)(=NH)NMe2) Adds H-Bond Donor, Tunable pKa VectorB->Sulfonimidamide Sulfoximine Sulfoximine (-S(O)(=NH)Ph) Chiral, High Solubility VectorB->Sulfoximine

Figure 1: Strategic decision tree for bioisosteric replacement of the 4-iodo-N,N-dimethylbenzenesulfonamide scaffold.

Experimental Protocol: Synthesis of Sulfonimidamide Bioisostere

This protocol describes the conversion of a sulfinamide precursor to the Sulfonimidamide bioisostere (4-iodo-N,N-dimethylbenzenesulfonimidamide). This transformation replaces one of the sulfonyl oxygens with an imine nitrogen (


), creating a chemically distinct but geometrically similar core.

Target Molecule: 4-iodo-N-(dimethylamino)-benzenesulfonimidamide Reaction Type: Oxidative Imination (Chloramine-T / NCS mediated)

Materials
  • Precursor: 4-Iodo-N,N-dimethylbenzenesulfinamide (Synthesized from 4-iodobenzenesulfonyl chloride via reduction or Grignard chemistry).

  • Amine Source: Ammonium Carbamate or aqueous Ammonia.

  • Oxidant: N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (Bleach).

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Base: Potassium Carbonate (

    
    ).
    
Step-by-Step Methodology
  • Preparation of Sulfinamide:

    • Dissolve 4-iodobenzenesulfonyl chloride (1.0 eq) in dry THF.

    • Add dimethylamine (2.2 eq) at 0°C. Stir for 1 hour.

    • Isolate the intermediate sulfonamide? NO. We need the sulfinamide.

    • Correction: React 4-iodophenylmagnesium bromide with

      
       to form the sulfinate salt, then treat with dimethylamine and an oxidant (NCS) to form the sulfinamide.
      
    • Alternative (Direct): React 4-iodothiophenol with dimethylamine and NCS to form the sulfenamide, then oxidize to sulfinamide.

  • Oxidative Imination (The Key Step):

    • Charge: To a round-bottom flask, add 4-iodo-N,N-dimethylbenzenesulfinamide (1.0 mmol, 1.0 eq) and MeCN (10 mL).

    • Add Amine: Add Ammonium Carbamate (1.5 eq) as the nitrogen source.

    • Oxidation: Cool to 0°C. Add Iodosobenzene diacetate (PIDA) (1.1 eq) portion-wise.

      • Note: PIDA is preferred over NCS for cleaner reaction profiles in this specific transformation (See Bull et al. refs).

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (1:1 EtOAc/Hexane) or LC-MS. The product is more polar than the starting material.

    • Quench: Add saturated aqueous

      
       (10 mL).
      
    • Extraction: Extract with DCM (3 x 15 mL). Dry combined organics over

      
      .
      
    • Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Characterization:

    • 1H NMR: Look for the disappearance of the sulfinamide signal and the appearance of the broad NH signal (exchangeable with

      
      ).
      
    • Mass Spec: Observe

      
       consistent with the replacement of O (16 Da) with NH (15 Da)—effectively a mass shift of -1 Da from the sulfone, or +15 Da from the sulfinamide.
      

Experimental Protocol: Microsomal Stability Assay

To validate the "bioisostere" claim, one must prove improved metabolic stability or equivalent physicochemical behavior. This assay compares the parent (Iodo-Sulfonamide) against the bioisosteres (SF5-Sulfonamide and Iodo-Sulfonimidamide).

Assay Principle

Test compounds are incubated with liver microsomes (containing CYP450s) and NADPH.[2] The disappearance of the parent compound is monitored over time via LC-MS/MS to calculate Intrinsic Clearance (


).
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram

Microsomal_Stability Prep 1. Preparation 1µM Compound in Buffer (pH 7.4) PreInc 2. Pre-Incubation 5 min @ 37°C with Microsomes Prep->PreInc Start 3. Initiation Add NADPH PreInc->Start Sampling 4. Sampling 0, 5, 15, 30, 60 min Start->Sampling Quench 5. Quench Add ACN + IS Centrifuge Sampling->Quench Analysis 6. LC-MS/MS Quantify % Remaining Quench->Analysis

Figure 2: Workflow for the high-throughput microsomal stability assay.

Detailed Procedure
  • Stock Prep: Prepare 10 mM stock of test compounds in DMSO. Dilute to 1 µM working solution in Phosphate Buffer (final DMSO < 0.1%).

  • Incubation Mix: Combine Buffer and Microsomes (0.5 mg/mL final protein conc) in a 96-well plate.

  • Pre-incubation: Add 1 µM test compound. Incubate at 37°C for 5 mins to equilibrate.

  • Initiation: Add NADPH (1 mM final) to start the reaction. (Include a "No NADPH" control well to check for chemical instability).

  • Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing 100 nM Tolbutamide IS).

  • Processing: Vortex for 10 min. Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (C18 column, Gradient ACN/H2O + 0.1% Formic Acid).

Data Calculation

Plot


 vs. Time (

).[2][3] The slope of the line is

.


Comparative Data Summary (Projected)

The following table summarizes the expected physicochemical shifts when applying these bioisosteres to the 4-iodo-N,N-dimethylbenzenesulfonamide parent.

Compound VariantModificationLogP (Est.)H-Bond DonorsMetabolic StabilityComments
Parent None2.60Low/MedVulnerable to deiodination.
Bioisostere A 4-

(Pentafluorosulfanyl)
3.40High"Super-CF3". Highly lipophilic, metabolically inert.
Bioisostere B 4-

(Trifluoromethyl)
2.90HighStandard replacement. Smaller volume than Iodine.
Bioisostere C Sulfonimidamide Core1.81 (NH)HighIntroduces polarity and H-bond donor.[4] Chiral center.
Bioisostere D Sulfoximine Core1.51 (NH)HighSignificant solubility improvement.

References

  • Sulfonimidamide Synthesis: Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Oxidative Imination Protocol: Bull, J. A., et al. (2016). Practical Synthesis of Sulfonimidamides and Sulfonimidoyl Fluorides. Chemical Science. Link

  • Pentafluorosulfanyl Bioisosteres: Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Link

  • Microsomal Stability Protocol: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

  • Aryl Iodide Bioisosteres: Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Sulfonamide Solubility in Aqueous Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Sulfonamide Solubility in Aqueous Cross-Coupling Audience: Medicinal Chemists, Process Chemists, Green Chemistry Engineers

Diagnostic Hub: The Triage System

Before altering your reaction parameters, identify the specific failure mode. Sulfonamide coupling failures in aqueous media generally fall into three distinct categories.

SymptomDiagnostic IndicatorRoot Cause Probability
"The Brick Dust" Starting material remains visible as a solid suspension; no conversion by LCMS after 1 hour.Solubility Limit: The sulfonamide is not accessing the catalyst. It is in a solid lattice, not in solution or micelle.
"The Stalled Cycle" Reaction starts (10-20% conversion) then stops. Catalyst is precipitated (black palladium/copper crash).Mass Transfer vs. Poisoning: Product inhibition or "Oiling Out" of the intermediate has trapped the catalyst.
"The Emulsion" Full conversion achieved, but workup results in a inseparable milky layer.Surfactant Overload: HLB (Hydrophilic-Lipophilic Balance) mismatch during extraction.

Technical Deep Dive: The Solubility Paradox

Sulfonamides (


) present a unique paradox in aqueous coupling. While the sulfonyl group is polar, the organic tail (

) and the strong intermolecular hydrogen bonding often render them insoluble in water.
The Switch

The sulfonamide N-H proton is acidic (


 for alkyl, 

for aryl/heteroaryl). This is your primary control lever.
  • pH <

    
    :  The species is neutral and hydrophobic.[1] It requires Micellar Catalysis  (surfactants) or Co-solvents .
    
  • pH >

    
    :  The species is deprotonated (
    
    
    
    ). It becomes water-soluble but highly nucleophilic. This is ideal for Chan-Lam or Ullmann type couplings but may inhibit Pd-cycles if the anion binds too tightly to the metal center.
Visualization: The Solubility Decision Tree

Use this logic flow to select your solvent system.

SolubilityLogic Start Start: Sulfonamide Coupling in Water CheckPka Check Sulfonamide pKa (Is it < 8.0?) Start->CheckPka YesAcidic Yes (Acidic) E.g., Heteroaryl-SO2NH2 CheckPka->YesAcidic Yes NoAcidic No (Neutral/Basic) E.g., Alkyl-SO2NH2 CheckPka->NoAcidic No BaseSol Strategy A: Base Solubilization Use mild base (K2CO3) to form salt YesAcidic->BaseSol ChanLam Recommended: Chan-Lam Coupling (Cu(OAc)2, Open Air) BaseSol->ChanLam CheckCat Catalyst System? NoAcidic->CheckCat Micelle Strategy B: Micellar Catalysis (TPGS-750-M or Triton X-100) CheckCat->Micelle Green/Surfactant CoSolvent Strategy C: Organic Co-solvent (DMSO/Water 1:4) CheckCat->CoSolvent Traditional

Figure 1: Decision matrix for selecting the aqueous solubilization strategy based on substrate acidity.

Troubleshooting Guides

Issue A: "The Brick Dust" (Starting Material Won't Dissolve)

Scenario: You are attempting a Suzuki-Miyaura coupling of a chlorobenzenesulfonamide in water. The flask looks like a snow globe.

The Fix: The "Designer Surfactant" Protocol Standard surfactants (SDS) often fail because they form rigid micelles. You need "worm-like" micelles that create a dynamic hydrophobic pocket.

  • Switch Surfactant: Replace SDS with TPGS-750-M (2 wt % in water). This surfactant, developed by the Lipshutz group, is engineered for cross-couplings.[2]

  • The "Melt" Step: Before adding the catalyst, heat the water/surfactant/substrate mixture to 45°C for 10 minutes with vigorous stirring (>800 rpm). This forces the sulfonamide into the lipophilic core of the micelle.

  • Check the "Oiling Out": If the sulfonamide melts but forms a separate oil layer rather than an emulsion, add a co-solvent (THF or 2-MeTHF) at 5-10% volume.

Issue B: "The Stalled Cycle" (Catalyst Death)

Scenario: Reaction runs to 30% and stops. Adding more catalyst does nothing.

The Fix: Managing the N-H Binding Free sulfonamides (


) are competent ligands for Palladium. If they bind to the Pd(II) center, they can arrest the catalytic cycle (preventing transmetallation).
  • Increase Ligand Load: If using Pd(OAc)2, switch to a bulky, electron-rich ligand like XPhos or SPhos . These bulky ligands prevent the sulfonamide nitrogen from coordinating to the metal center.

  • pH Adjustment: If the reaction is too basic (pH > 12), the high concentration of sulfonamide anions (

    
    ) will outcompete the aryl boronic acid for the Pd center. Lower the base strength (switch from KOH to 
    
    
    
    ).
Issue C: "The Emulsion Nightmare" (Post-Reaction)

Scenario: You used TPGS-750-M. The reaction worked, but now you have a inseparable white goo in the separatory funnel.

The Fix: The "Salting Out" Breaker

  • Do NOT just add brine.

  • Dilute: Add Ethyl Acetate (EtOAc) first to dilute the organic phase.

  • Saturate: Add solid NaCl directly to the separatory funnel until no more dissolves.

  • Filter: If the emulsion persists, filter the entire biphasic mixture through a pad of Celite. The physical shear often breaks the micellar stability.

Standardized Protocols

Protocol 1: Micellar Suzuki-Miyaura Coupling (Neutral Sulfonamides)

Best for: Alkyl sulfonamides or substrates with high


.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • TPGS-750-M (2 wt % solution in degassed water)

  • Base:

    
     (3.0 equiv)
    
  • Catalyst:

    
     (2 mol %)
    

Workflow:

  • Dissolution: Combine Aryl Halide and Boronic Acid in the TPGS-750-M solution. Stir at RT.

  • Catalyst Addition: Add the Pd catalyst and base.

  • Reaction: Stir vigorously at RT (or up to 45°C if "Brick Dust" occurs).

  • Monitoring: Monitor by HPLC. Reaction usually completes in 2-6 hours.

  • Workup: Extract with minimal EtOAc. Recycle the aqueous surfactant phase if possible.

Protocol 2: Aqueous Chan-Lam Coupling (Acidic Sulfonamides)

Best for: N-Arylation of primary sulfonamides.

Reagents:

  • Sulfonamide (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (10 mol %)
    
  • Base:

    
     or Pyridine (2.0 equiv)[3]
    
  • Solvent: Water (Open to air)

Workflow:

  • Solubilization: Dissolve Sulfonamide and Base in water. Ensure pH > 8 to facilitate solubility.

  • Oxidant: Add

    
     and Boronic Acid.
    
  • Aeration: Do not degas. The reaction requires

    
     to re-oxidize Cu(I) to Cu(II). Stir open to the atmosphere.
    
  • Kinetics: This reaction is slower (12-24 hours). If the Boronic acid precipitates, add 10% MeOH.

Mechanism Visualization: Micellar Catalysis

Understanding where the reaction happens is key to troubleshooting. In micellar coupling, water is merely the transport medium; the reaction occurs in the hydrophobic core.

MicellarMechanism cluster_water Aqueous Phase (Bulk) cluster_micelle Micelle Core (Hydrophobic Reactor) Water H2O Base Base (Et3N) Sulfonamide Sulfonamide (Substrate) Base->Sulfonamide Deprotonation (Interface) Cat Pd Catalyst Sulfonamide->Cat Oxidative Addition Product Coupled Product Cat->Product Reductive Elimination

Figure 2: The Micellar Reactor. Note that while the base may reside in the water or interface, the catalytic cycle is protected inside the micelle.

Frequently Asked Questions (FAQ)

Q: Can I use Phase Transfer Catalysts (PTC) like TBAB instead of TPGS-750-M? A: Yes, but with caveats. TBAB (Tetrabutylammonium bromide) works well for simple alkylations but is often inferior to micellar surfactants for transition-metal couplings. TBAB does not create the "nanoreactor" effect, meaning the local concentration of catalyst and substrate is lower than in a micelle.

Q: My sulfonamide has a nitro group (


). It dissolves in water but the reaction fails. Why? 
A:  The nitro group makes the sulfonamide extremely acidic (

). At neutral pH, it is fully anionic. This anion is a poor nucleophile for some catalytic cycles and can form stable, unreactive complexes with Copper (in Chan-Lam). Try buffering the reaction to pH 5-6 to keep a portion of the sulfonamide protonated, or switch to a Palladium system.

Q: Is it necessary to degas the water for Suzuki couplings? A: Yes. Unlike Chan-Lam (which needs oxygen), Suzuki couplings involve Pd(0) species that are sensitive to oxidation. Even in water, dissolved oxygen can kill the active catalyst. Sparge with Argon for 15 minutes before adding the catalyst.

References

  • Lipshutz, B. H., et al. (2011).[2] "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature."[2] Journal of Organic Chemistry. Link

  • Nasrollahzadeh, M., et al. (2014).[4][5][6] "Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions." Synlett. Link

  • Perlovich, G. L., et al. (2004). "Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides." Journal of Chemical Information and Computer Sciences. Link

  • Ley, S. V., et al. (2019). "Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions."[7] Organic Chemistry Frontiers. Link

Sources

Technical Support: Purification of 4-iodo-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PUR-ZN-402 Subject: Separation of 4-iodo-N,N-dimethylbenzenesulfonamide from amine precursors.[1] Assigned Specialist: Senior Application Scientist, Separation Sciences.

Executive Summary

You are attempting to isolate 4-iodo-N,N-dimethylbenzenesulfonamide (Product) from its starting amine. Based on standard synthetic routes, your "starting amine" is likely dimethylamine (used as a nucleophile against the sulfonyl chloride) or 4-iodoaniline (if the sulfonyl chloride was generated in situ and unreacted precursor remains).[1]

The Solution: Because your product is an N,N-disubstituted sulfonamide , it lacks an acidic N-H proton and is chemically neutral .[1] Conversely, your amine impurities are basic .[1] This pKa contrast allows for a highly efficient separation using Acid-Base Extraction , which is the industry standard for this class of molecules.[1]

Module 1: The Standard Protocol (Liquid-Liquid Extraction)

This method relies on the protonation of the amine impurity, converting it into a water-soluble salt while the lipophilic sulfonamide remains in the organic phase.

The Logic (Chemical Basis)
CompoundChemical NaturepKa (Approx)Behavior in 1M HCl
Product (4-iodo-N,N-dimethyl...)[1]NeutralN/A (No basic N)Remains Organic (Lipophilic)
Dimethylamine (Reagent)Basic~10.7 (Conj.[1] Acid)Forms Salt (Water Soluble)
4-Iodoaniline (Precursor)Weakly Basic~4.0 (Conj.[1] Acid)Forms Salt (Water Soluble)
Step-by-Step Protocol
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

    • Volume: Use ~10-15 mL solvent per gram of crude.[1]

  • Acid Wash (The Critical Step):

    • Transfer the organic phase to a separatory funnel.[1]

    • Wash with 1M Hydrochloric Acid (HCl) (2 x volumes).[1]

    • Mechanism:[1][2][3] The HCl protonates the amine (

      
      ), forcing it into the aqueous layer.
      
  • Phase Separation:

    • Collect the Organic Layer (Bottom layer if DCM; Top layer if EtOAc).[1]

    • Discard the Aqueous Layer (contains the amine salts).[1]

  • Neutralization & Drying:

    • Wash the organic layer once with Saturated Sodium Bicarbonate (

      
      )  to remove trace acid.[1]
      
    • Wash once with Brine (Saturated NaCl) to remove trapped water.[1]

    • Dry over Anhydrous Magnesium Sulfate (

      
      )  or Sodium Sulfate (
      
      
      
      ).[1][4]
  • Isolation: Filter and concentrate in vacuo.

Workflow Visualization

ExtractionLogic Start Crude Mixture (Sulfonamide + Amine) AddSolvent Dissolve in DCM or EtOAc Start->AddSolvent AddAcid Add 1M HCl (Acid Wash) AddSolvent->AddAcid SepFunnel Separatory Funnel Partitioning AddAcid->SepFunnel OrgLayer Organic Layer (Contains Neutral Sulfonamide) SepFunnel->OrgLayer Product AqLayer Aqueous Layer (Contains Protonated Amine Salts) SepFunnel->AqLayer Impurities WashBase Wash w/ Sat. NaHCO3 (Remove trace acid) OrgLayer->WashBase Dry Dry (MgSO4) & Concentrate WashBase->Dry Final Pure Product 4-iodo-N,N-dimethylbenzenesulfonamide Dry->Final

Caption: Separation logic exploiting the basicity of amine impurities versus the neutral character of N,N-disubstituted sulfonamides.

Module 2: Advanced Purification (Scavenger Resins)

Target Audience: Drug Development / High-Throughput Synthesis. If you are working on a small scale (<100 mg) or require high-throughput purification without liquid-liquid extraction (LLE), use Solid-Supported Scavengers .[1] This avoids emulsion formation.[1]

Recommended Resin: Polystyrene-Supported Isocyanate[1]
  • Function: Electrophilic scavenger.[1][3]

  • Target: Unreacted nucleophilic amines (e.g., dimethylamine, aniline).[1]

  • Mechanism: The isocyanate reacts with the amine to form an insoluble urea, which is filtered off.

Protocol
  • Dissolve crude mixture in anhydrous DCM or THF.

  • Add 3-5 equivalents of Isocyanate Resin (e.g., PS-Isocyanate).[1]

  • Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 2-4 hours at room temperature.

  • Filter through a fritted cartridge.

  • Concentrate the filtrate to obtain the amine-free product.[1]

Module 3: Troubleshooting & FAQs

Q1: I tried the acid wash, but my yield is low. Did I lose the product?

Diagnosis: Unlikely. N,N-dimethyl sulfonamides are extremely lipophilic and non-basic.[1] Check:

  • Did you use the right solvent? If you used Diethyl Ether, the product might have limited solubility. Switch to DCM or EtOAc .

  • Emulsions: If the layers didn't separate cleanly, you may have discarded product trapped in the emulsion. Remedy: Add brine or a small amount of methanol to break the emulsion.[1]

  • Did you accidentally form the primary sulfonamide? If you forgot the methylation step (or used ammonia instead of dimethylamine), you have a primary sulfonamide (

    
    ). These are acidic  (
    
    
    
    ) and can be pulled into the aqueous base layer (NaOH), though they are usually stable to the HCl wash described above.
Q2: The "Starting Amine" I meant is 4-iodobenzenesulfonamide (I was methylating it).

Correction: If your starting material was the primary sulfonamide (


) and you methylated it to get the N,N-dimethyl product:
  • The Problem: The starting material is acidic (

    
    ).[1] The product is neutral .
    
  • The Fix: Use a Base Wash .[1]

    • Dissolve in organic solvent.[1][5][6]

    • Wash with 1M NaOH .[1]

    • The unreacted starting material (

      
      ) goes into the water.[1]
      
    • The N,N-dimethyl product remains in the organic layer.[1]

Q3: Can I just recrystallize it?

Yes. Sulfonamides crystallize well.[1]

  • Solvent System: Ethanol/Water or Isopropanol/Hexane.[1]

  • Procedure: Dissolve in hot Ethanol. Add water dropwise until turbidity persists.[1] Cool slowly to

    
    .
    
  • Note: Recrystallization is less effective at removing large excesses of liquid amines (like dimethylamine) compared to the acid wash.[1]

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[1] Purification of Sulfonamides. Longman Scientific & Technical, 1989.[1] (Standard reference for acid/base extraction logic).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012.[1] (Mechanistic basis of sulfonamide acidity/basicity).

  • PubChem Compound Summary. N,N-Dimethylbenzenesulfonamide (CID 84423).[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Bordwell pKa Table. Acidity in DMSO and Water. Organic Chemistry Data. Available at: [Link][1]

Sources

Validation & Comparative

Spectroscopic Characterization and Reactivity Profiling: 4-Iodo-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-iodo-N,N-dimethylbenzenesulfonamide serves as a high-value electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] While structurally similar to its bromo- and chloro- analogs, the presence of the iodine substituent significantly alters its electronic profile and reactivity kinetics.

This guide provides a definitive analysis of the 1H NMR spectrum for structural validation and objectively compares its performance against the 4-bromo analog, demonstrating why the iodo-variant is the superior choice for complex, late-stage functionalization despite its higher cost.

Structural Analysis & Electronic Environment

To interpret the NMR spectrum accurately, one must understand the competing electronic effects on the benzene ring:

  • Sulfonamide Group (

    
    ):  A strong electron-withdrawing group (EWG) via induction and resonance.[1] It deshields adjacent protons (ortho position).[1]
    
  • Iodine Atom (

    
    ):  Exhibits a unique "heavy atom effect."[1] It is inductively electron-withdrawing but can be electron-donating via resonance.[1] Crucially, its large electron cloud causes significant paramagnetic deshielding  of the ortho protons, often shifting them further downfield than analogous bromine or chlorine substituents.[1]
    
The Spin System

The molecule possesses a para-substituted benzene core with distinct substituents, creating an AA'BB' spin system .[1] However, in high-field NMR (>300 MHz), this often resolves into two distinct doublets (pseudo-first-order AX system) due to the chemical shift difference between the two sets of aromatic protons.[1]

Experimental Protocol: Synthesis & Preparation

Note: Validating the spectrum requires a pure sample.[1] The following protocol ensures the removal of the 4-iodobenzenesulfonyl chloride precursor, which can contaminate the aromatic region.

Reagents: 4-Iodobenzenesulfonyl chloride (1.0 equiv), Dimethylamine (2.0 M in THF, 2.5 equiv), Triethylamine (1.5 equiv), DCM (Solvent).[1]

Workflow Diagram

SynthesisWorkflow cluster_0 Reaction Setup cluster_1 Workup & Purification Start 4-Iodo-Ar-SO2Cl + DCM (0°C) Add Add Dimethylamine (Dropwise) Start->Add Stir Stir 2h @ RT Add->Stir Quench Quench (1M HCl) Stir->Quench Wash Wash Organic Layer (NaHCO3 + Brine) Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Recryst Recrystallize (EtOH/Hexane) Dry->Recryst Product Pure Product (White Solid) Recryst->Product

Caption: Step-by-step synthesis and purification workflow to isolate analytical-grade 4-iodo-N,N-dimethylbenzenesulfonamide.

1H NMR Spectrum Analysis

Solvent:


 (Chloroform-d)
Frequency:  400 MHz
Reference:  TMS (0.00 ppm) or Residual 

(7.26 ppm)[1]
Chemical Shift Table
Signal AssignmentShift (δ ppm)MultiplicityIntegrationCoupling Constant (

)
Structural Insight
A (Aromatic) 7.88 – 7.92 Doublet (d)2H~8.5 HzProtons ortho to Iodine (H-3, H-5).[1] Deshielded by Iodine anisotropy.[1]
B (Aromatic) 7.48 – 7.52 Doublet (d)2H~8.5 HzProtons ortho to Sulfonyl (H-2, H-6).[1] Deshielded by

EWG.
C (Aliphatic) 2.68 – 2.72 Singlet (s)6H-N-Methyl protons (

).[1] Highly characteristic singlet.
Spectral Interpretation Logic
  • The Aliphatic Singlet (2.70 ppm): The

    
    -dimethyl group is chemically equivalent due to free rotation at room temperature.[1] This sharp singlet is the primary indicator of sulfonamide formation.[1] If you see two peaks here, it indicates restricted rotation (rare for sulfonamides, common for amides) or impurities.[1]
    
  • The Aromatic Region (7.40 – 8.00 ppm):

    • Unlike the 4-bromo analog, where the two doublets are often closer together (~7.65 ppm and ~7.50 ppm), the 4-iodo analog shows a wider separation .[1]

    • The protons ortho to the Iodine (Signal A) are significantly shifted downfield (~7.9 ppm) compared to the protons ortho to Bromine (~7.6 ppm).[1] This is a diagnostic feature of aryl iodides.

Common Impurities[2][3]
  • Dimethylamine hydrochloride: Broad singlet ~2.5–3.0 ppm (often overlaps or shifts depending on pH).[1]

  • 4-Iodobenzenesulfonyl chloride: If hydrolysis occurred, you may see 4-iodobenzenesulfonic acid peaks (shifted downfield due to acidity).[1]

  • Water (in

    
    ):  Singlet at ~1.56 ppm.[1]
    

Performance Comparison: Iodo- vs. Bromo- Analogs

In drug discovery, the choice between the Iodo- and Bromo- sulfonamide is a trade-off between reactivity and stability/cost .[1]

Reactivity Profile (Suzuki-Miyaura Coupling)

The rate-determining step in Pd-catalyzed cross-coupling is often the Oxidative Addition of the aryl halide to the Pd(0) species.[1][2] The C-X bond strength dictates this rate.[1]

Feature4-Iodo-Analog 4-Bromo-Analog Operational Implication
Bond Energy (C-X) ~65 kcal/mol (Weak)~81 kcal/mol (Strong)Iodo reacts faster and at lower temperatures.[1]
Oxidative Addition Facile (Fast)Moderate (Slow)Iodo requires lower catalyst loading (ppm levels).[1]
Ligand Requirement Standard (

)
Specialized (e.g., S-Phos, X-Phos)Iodo works with cheaper, "dumber" ligands.[1]
Yield (Difficult Substrates) High (>90%) Moderate (60-80%)Use Iodo for sterically hindered boronic acids.[1]
Comparative Reactivity Logic

ReactivityComparison cluster_I 4-Iodo Pathway cluster_Br 4-Bromo Pathway I_Substrate Aryl-Iodide I_OA Oxidative Addition (Fast) I_Substrate->I_OA I_Cycle Catalytic Cycle Proceeds Rapidly I_OA->I_Cycle Br_Substrate Aryl-Bromide Br_OA Oxidative Addition (Slow/Rate Limiting) Br_Substrate->Br_OA Br_Cycle Requires Heat/Ligands Br_OA->Br_Cycle

Caption: Kinetic comparison showing the lower activation energy barrier for the oxidative addition of Aryl-Iodides compared to Aryl-Bromides.

Recommendation
  • Choose the 4-Iodo analog when:

    • Coupling with electron-deficient or sterically hindered boronic acids.[1]

    • Performing reactions on temperature-sensitive substrates (can often run at RT).

    • Using late-stage functionalization where yield is paramount over raw material cost.[1]

  • Choose the 4-Bromo analog when:

    • Scale-up cost is the primary driver (Bromides are significantly cheaper).[1]

    • The coupling partner is highly reactive (e.g., phenylboronic acid), making the reactivity boost of Iodine unnecessary.

References

  • BenchChem. (n.d.).[1] A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. Retrieved from [1]

  • Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling - Mechanism and Recent Developments. Retrieved from [1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Used for solvent impurity referencing).[1][4]

  • Royal Society of Chemistry. (n.d.).[1] Synthesis of N,N-dimethyl-4-iodo-benzamide and related sulfonamides. Retrieved from [1]

  • SpectraBase. (n.d.).[1] 1H NMR of 4-bromo-N-(2,4-dimethoxyphenyl)benzenesulfonamide. (Used as proxy for shift comparison). Retrieved from [1]

Sources

A Researcher's Guide to the Infrared Spectroscopy of Sulfonamides: Interpreting the S=O Stretch

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and chemical research, the precise characterization of molecular structures is paramount. The sulfonamide functional group (–SO₂NH–), a cornerstone of numerous pharmaceuticals, presents a distinct vibrational signature in infrared (IR) spectroscopy.[1] Among these, the stretching vibrations of the sulfonyl (S=O) bonds are the most prominent and diagnostically significant. This guide provides an in-depth comparison of these characteristic peaks, discusses influencing factors, and presents robust experimental protocols to ensure data integrity.

The Fundamental Vibrations of the Sulfonyl Group

The sulfonyl group in a sulfonamide gives rise to two distinct, strong absorption bands in the mid-IR region. These correspond to the asymmetric and symmetric stretching modes of the two S=O bonds. According to Hooke's law, the frequency of these vibrations is determined by the bond strength and the mass of the atoms involved.[2] The high electronegativity of oxygen and the double-bond character of the S=O linkage result in a high force constant, placing these absorptions in a relatively clean window of the IR spectrum.

  • Asymmetric S=O Stretch (νₐₛ SO₂): This high-frequency band involves one S=O bond stretching while the other compresses. It appears as a very strong absorption typically in the range of 1370–1317 cm⁻¹ .[1][3][4]

  • Symmetric S=O Stretch (νₛ SO₂): This lower-frequency band results from both S=O bonds stretching and compressing in phase. It is also a strong absorption, characteristically found between 1187–1147 cm⁻¹ .[1][3][4]

The dual-peak signature is a hallmark of the SO₂ group and a primary point of identification for sulfonamides and related compounds.

Caption: Asymmetric and symmetric S=O stretching modes in a sulfonamide.

Comparative Analysis: Sulfonamides vs. Other S=O Containing Compounds

While the dual S=O peaks are characteristic, other functional groups also contain the sulfonyl or sulfoxide moiety. A precise identification requires comparing the peak positions with those of potential alternatives. The electronic environment surrounding the S=O bonds, dictated by the attached atoms, significantly influences the absorption frequencies.

The table below provides a comparative guide to the S=O stretching frequencies for common sulfur-oxygen functional groups.

Functional GroupGeneral StructureAsymmetric S=O Stretch (cm⁻¹)Symmetric S=O Stretch (cm⁻¹)Key Differentiating Features
Sulfonamide R-SO₂-NHR'1370–1330 [3][5]1180–1155 [3][5]Presence of N-H stretch (~3300 cm⁻¹) and S-N stretch (~910 cm⁻¹).[1][3]
SulfoneR-SO₂-R'1350–1300[5]1160–1120[5]Absence of N-H bands. S=O frequencies are slightly lower than sulfonamides.
Sulfonate EsterR-SO₂-OR'1372–1335[5]1195–1168[5]Absence of N-H bands. Presence of strong C-O stretching bands.[6]
Sulfonyl ChlorideR-SO₂-Cl1410–1380[5]1204–1177[5]Frequencies are significantly higher due to the inductive effect of chlorine.
SulfoxideR-S(=O)-R'(Single Band) 1070–1030[5][7]N/AOnly one S=O bond, resulting in a single, lower-frequency absorption.

Expert Insight: The primary tool for distinguishing a sulfonamide from a sulfone or sulfonate is the presence of N-H stretching bands. Primary sulfonamides (R-SO₂NH₂) show two distinct N-H stretching bands (asymmetric and symmetric) around 3390–3229 cm⁻¹, while secondary sulfonamides (R-SO₂NHR') show a single N-H band.[1][3] The absence of these bands strongly suggests a different sulfonyl-containing structure.

Factors Influencing S=O Peak Position and Shape

The precise wavenumber of the S=O absorptions is sensitive to the molecule's local environment. Understanding these influences is critical for accurate spectral interpretation.

  • Physical State (Solid vs. Solution): In the solid state, intermolecular forces like hydrogen bonding and crystal lattice effects can restrict vibrations, often leading to sharper peaks and slight shifts in frequency compared to the solution phase.[8][9] However, studies comparing attenuated total reflection (ATR) of solids with transmission spectra show no major differences in the positions of the main absorption peaks, validating the use of modern ATR techniques for solid-state analysis.[10]

  • Hydrogen Bonding: Intermolecular hydrogen bonding, particularly involving the sulfonyl oxygens and the amide N-H proton, can weaken the S=O bonds. This lowers the force constant and shifts the S=O stretching frequencies to lower wavenumbers (a red shift).[2][7] The extent of this shift can provide insight into the strength of the hydrogen bonding network.

  • Salt Formation and Tautomerism: Deprotonation of the sulfonamide nitrogen to form an azanion results in significant delocalization of the negative charge onto the SO₂ group. This dramatically weakens the S=O bonds, causing a strong frequency decrease of up to 140 cm⁻¹ for the combined asymmetric and symmetric vibrations.[8][11] Furthermore, some sulfonamides can exist in amido or imido tautomeric forms, which can alter the electronic structure and lead to shifts in the SO₂ symmetric stretching bands.[12]

Experimental Protocols for High-Fidelity Spectra

The quality of an IR spectrum is fundamentally dependent on proper sample preparation. The choice of method depends on the physical state of the sample and the analytical goal.

Sample_Prep_Workflow Start Start: Analyze Sulfonamide Sample CheckState Determine Sample's Physical State Start->CheckState Solid Solid (Powder/Crystal) CheckState->Solid Solid Liquid Liquid / Solution CheckState->Liquid Liquid ATR_Solid ATR-FTIR: Direct analysis. Requires good contact with crystal. Solid->ATR_Solid KBr KBr Pellet: Grind sample with KBr, press into transparent pellet. Gold standard. Solid->KBr Mull Nujol Mull: Grind sample with mineral oil. Oil peaks will be present. Solid->Mull ATR_Liquid ATR-FTIR: Place a drop on the crystal. Fast and easy. Liquid->ATR_Liquid Solution Solution Cell: Dissolve in transparent solvent (e.g., CCl₄, CS₂). Liquid->Solution

Caption: Decision workflow for IR sample preparation of sulfonamides.

Protocol 1: Attenuated Total Reflectance (ATR-FTIR) - Recommended for Solids & Liquids

ATR has become the preferred method for its speed, ease of use, and minimal sample preparation.[13] It is ideal for the rapid and reliable qualitative analysis of sulfonamide powders, crystals, and solutions.[10][14]

  • Instrument Setup: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a solvent like isopropanol and collecting a background spectrum.

  • Sample Application:

    • Solids: Place a small amount of the sulfonamide powder onto the crystal to completely cover the sampling area.

    • Liquids: Place a single drop of the liquid onto the center of the crystal.

  • Apply Pressure (for solids): Use the instrument's pressure clamp to ensure firm, uniform contact between the solid sample and the ATR crystal. Consistent pressure is key for reproducibility.[13]

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the crystal surface thoroughly with a suitable solvent before the next measurement.

Protocol 2: Potassium Bromide (KBr) Pellet Method - The Gold Standard for Solid Transmission

This classic technique provides high-quality spectra free from interfering solvent or mulling agent bands.[15]

  • Preparation: Gently dry both the sulfonamide sample and spectroscopic-grade KBr powder to remove any residual water, which shows a strong, broad absorption.

  • Mixing & Grinding: In an agate mortar, mix ~1-2 mg of the solid sample with ~100-200 mg of KBr (a ratio of approximately 1:100).[14] Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. This reduces particle size to minimize light scattering.[15]

  • Pellet Pressing: Transfer the powder to a pelletizing die. Place the die under a hydraulic press and apply pressure (typically 10,000-15,000 psi) for several minutes.

  • Inspection: A good pellet is thin and transparent or translucent. Opaque or fractured pellets will yield poor-quality spectra.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and collect the spectrum.

Summary

The infrared spectrum provides an invaluable fingerprint for the sulfonamide functional group. The strong, characteristic asymmetric and symmetric S=O stretching vibrations, located near 1350 cm⁻¹ and 1160 cm⁻¹ respectively, serve as the primary diagnostic peaks. By carefully comparing these frequencies with those of other sulfur-oxygen compounds and considering the presence of N-H bands, researchers can confidently identify and characterize sulfonamide-containing molecules. The choice of a robust sample preparation technique, such as ATR-FTIR or the KBr pellet method, is critical to obtaining a high-fidelity spectrum that enables accurate and reliable structural elucidation.

References

  • PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy.
  • Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides.
  • Infrared (IR) Spectroscopy. (n.d.).
  • Lambda Scientific. Infrared Spectroscopy Application in Pharmaceutical and Chemical Industries.
  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex.
  • Sample prepar
  • Journal of Pharmacy and Pharmacology. Infrared identification of sulphonamides using attenuated total reflection. [Link]

  • Slideshare. Sampling techniques for ir.
  • ResearchGate. (n.d.). Solid phase ATR‐FTIR spectra to characterize the functionalized surface. [Link]

  • Petrov, O., et al. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. ResearchGate. [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]

  • ResearchGate. (n.d.). IR spectra of sulfamide 1 in bulk (solid state) (bottom) and adsorbed on gold (top). [Link]

  • ResearchGate. (n.d.). How to prepare IR samples?. [Link]

  • Abdel-Wahab, M. F., et al. (1971). Infrared Study of New Sulfonylurea Derivatives and Sulfonamides. Analytical Chemistry. [Link]

  • MDPI. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. [Link]

  • JETIR. (2019). Infrared Spectroscopy. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • PMC. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. [Link]

  • IUCr Journals. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. [Link]

  • ResearchGate. (n.d.). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. [Link]

  • Forensic Magazine. (2023). FTIR-ATR Spectroscopy for Identification of Illicit Drugs Seized From Clandestine Laboratories. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • UCLA Chemistry. (n.d.). IR Chart. [Link]

  • MDPI. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]

  • PMC. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]

  • SAS. (2006). Spectra–Structure Correlations in the Mid- and Far-infrared. [Link]

  • Sample preparation and factors affect IR bands. (n.d.). [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

  • J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [Link]

  • ResearchGate. (n.d.). The SO2 Stretching Vibrations in Some Metal Saccharinates: Spectra-Structure Correlations. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

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Introduction: The Analytical Imperative for a Niche Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) of 4-iodo-N,N-dimethylbenzenesulfonamide: A Comparative Analysis

This guide provides a comprehensive analysis of the factors influencing the High-Performance Liquid Chromatography (HPLC) retention time of 4-iodo-N,N-dimethylbenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explore the causal relationships between the analyte's physicochemical properties and its chromatographic behavior. We will objectively compare potential analytical approaches, supported by experimental data from related compounds, to provide a robust framework for method development and optimization.

4-iodo-N,N-dimethylbenzenesulfonamide is a halogenated aromatic sulfonamide. While not a frontline pharmaceutical, its structural motifs are of significant interest in medicinal chemistry and synthetic chemistry as a potential intermediate or building block. Accurate and reliable quantification via HPLC is paramount for ensuring purity, monitoring reaction kinetics, and identifying potential impurities during its synthesis and application. The retention time (tR) in HPLC is a critical parameter for compound identification and method specificity. This guide will dissect the variables that govern the tR of this specific molecule, offering a predictive and practical approach to its analysis.

Physicochemical Properties and Their Chromatographic Implications

Understanding the inherent properties of 4-iodo-N,N-dimethylbenzenesulfonamide is the foundation for developing a logical HPLC method. The retention of an analyte in reversed-phase HPLC is primarily driven by its hydrophobicity and any potential ionic interactions with the stationary phase.

PropertyAnalyte: 4-iodo-N,N-dimethylbenzenesulfonamideComparative AnalogsChromatographic Implication
Molecular Weight ~311.15 g/mol N,N-Dimethylbenzenesulfonamide: 185.25 g/mol [1] 4-Iodobenzenesulfonamide: 283.09 g/mol [2]Larger molecules may have increased van der Waals interactions with the stationary phase, contributing to longer retention.
Calculated logP (XLogP) Estimated > 2.0N,N-Dimethylbenzenesulfonamide: 1.4[1] 4-Iodobenzenesulfonamide: 1.6[2]The logP value, a measure of lipophilicity, is the dominant predictor of retention in reversed-phase HPLC.[3] The presence of both the iodine atom and the two methyl groups significantly increases the hydrophobicity compared to its parent structures, predicting strong retention on a C18 column.
pKa Estimated ~9-10Sulfonamides generally have a pKa in the range of 9-11 for the N-H proton.The sulfonamide proton is weakly acidic. At mobile phase pH values well below the pKa (e.g., pH 2-7), the molecule will be in its neutral form, maximizing hydrophobic retention.

The key takeaway is that 4-iodo-N,N-dimethylbenzenesulfonamide is a moderately non-polar, neutral molecule under typical reversed-phase conditions. Its retention will be significantly longer than that of simpler analogs like sulfanilamide or even N,N-dimethylbenzenesulfonamide.

Core Factors Influencing Retention Time

The retention time of an analyte is not a fixed value but a function of the entire chromatographic system. The interplay between the stationary phase, mobile phase, and operational parameters dictates the final elution time.

Stationary Phase Selection
  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and the logical starting point for 4-iodo-N,N-dimethylbenzenesulfonamide. The long alkyl chains provide a highly hydrophobic environment that will strongly interact with the iodinated benzene ring of the analyte. A study on a similar synthesized sulfonamide derivative successfully used a C18 column to achieve significant retention.[4]

  • C8 (Octylsilane): A C8 column offers a less retentive alternative to C18.[5] If retention times on a C18 column are excessively long, switching to a C8 phase can proportionally reduce the analysis time without drastically altering the elution order of similar compounds.

  • Phenyl Phases: For aromatic compounds, a phenyl-bonded stationary phase can offer alternative selectivity.[6] This is due to potential π-π interactions between the phenyl groups of the stationary phase and the analyte's benzene ring. This can be particularly useful for separating the target analyte from structurally similar impurities that differ in their aromatic character.

Mobile Phase Composition

The mobile phase is the most powerful tool for manipulating retention time.

  • Organic Modifier (Acetonitrile vs. Methanol): The type and concentration of the organic solvent are critical.

    • Acetonitrile (ACN): Generally considered a "stronger" or less polar solvent than methanol, ACN will result in shorter retention times at the same concentration. It is often preferred for its lower viscosity and UV transparency.

    • Methanol (MeOH): Can offer different selectivity for some compounds and is a suitable alternative.

    • Concentration: The relationship is inverse: increasing the percentage of organic modifier will decrease the retention time . For a hydrophobic compound like 4-iodo-N,N-dimethylbenzenesulfonamide, a starting point of 50-60% ACN in water is reasonable.

  • Aqueous Phase and pH Control:

    • As the analyte is expected to be neutral across a wide pH range (pH 2-7), pH adjustments will have a minimal effect on its retention. However, maintaining a consistent, buffered pH (e.g., pH 2.5-3.0 with phosphoric or formic acid) is crucial for method robustness and to suppress the ionization of any potential acidic or basic impurities, ensuring sharp, symmetrical peaks.[4]

Operational Parameters
  • Flow Rate: Retention time is inversely proportional to the flow rate. Halving the flow rate will roughly double the retention time. A standard analytical flow rate is 1.0 mL/min for a 4.6 mm ID column.

  • Temperature: Increasing the column temperature typically decreases retention time.[7] This is due to a reduction in mobile phase viscosity and an increase in the analyte's solubility and energy, which facilitates faster elution. A common operating temperature is 30°C.[4]

Comparative Guide to HPLC Methods for Sulfonamides

Analyte(s)Stationary PhaseMobile PhaseElution ModeFlow Rate (mL/min)Temp (°C)Retention Time (min)Reference
Sulfonamide Derivative (1a) C18 (250 x 4.6 mm, 5 µm)60:35:5 Water:ACN:MeOH (pH 2.5)Isocratic1.03013.5[4]
Sulfamethoxazole & others Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)A: 0.08% Acetic Acid B: ACN C: MeOHGradient0.625Analyte Dependent[8]
4-Amino Benzene Sulphonamide YMC-Triart C8 (250 x 4.6 mm, 5 µm)Water, ACN, Phosphoric AcidGradient1.025~8.4[5]
Various Sulfonamides Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)0.05 M SDS, 0.02 M Phosphate Buffer, 6% Propan-2-ol (pH 3)IsocraticNot specifiedNot specifiedAnalyte Dependent[9]

Analysis: Based on this comparative data, a C18 column with a mobile phase consisting of an Acetonitrile/Water mixture buffered to an acidic pH is the most common and successful approach. Given the higher hydrophobicity of 4-iodo-N,N-dimethylbenzenesulfonamide, its retention time under the conditions in row 1 would likely be longer than 13.5 minutes . A gradient elution or a higher initial percentage of organic modifier would be a logical starting point for method development.

Experimental Protocols

This section provides a detailed, adaptable protocol for the quantitative analysis of 4-iodo-N,N-dimethylbenzenesulfonamide.

Preparation of Solutions
  • Diluent: Prepare a mixture of Acetonitrile and HPLC-grade water (e.g., 50:50 v/v). This is used to dissolve the standard and sample to ensure compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 4-iodo-N,N-dimethylbenzenesulfonamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the diluent.[10]

  • Sample Solution: Accurately weigh the sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the established linear range of the method.

Recommended Chromatographic Conditions
ParameterRecommended ConditionRationale
HPLC System HPLC with UV or Diode Array Detector (DAD)Standard equipment for this type of analysis.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)Provides strong hydrophobic retention suitable for the analyte.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the analyte is in its neutral form and sharpens peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Elution Program Gradient ElutionRecommended for initial screening to determine the optimal organic percentage. Start with a broad gradient (e.g., 10% to 90% B over 15 minutes) and then optimize to an isocratic or shorter gradient method.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable and reproducible retention times.[4]
Detection Wavelength Scan 200-400 nm with DAD, quantify at λmax (e.g., ~278 nm)A DAD allows for the determination of the optimal detection wavelength and peak purity analysis. A wavelength of 278 nm was effective for a similar sulfonamide.[4]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Method Validation

Any developed method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability.[8][10] Key validation parameters include:

  • Specificity: Ensure the analyte peak is free from interference from the matrix, impurities, or degradation products.

  • Linearity: Demonstrate a linear relationship between the peak area and the concentration of the analyte over a defined range.

  • Accuracy & Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizing the Workflow and Influencing Factors

Diagrams can clarify complex relationships within the HPLC system.

G cluster_0 Phase 1: Analyte & System Definition cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation A Define Analyte Properties (4-iodo-N,N-dimethylbenzenesulfonamide) - High Hydrophobicity (logP) - Neutral at acidic/neutral pH B Select Initial Column (e.g., C18, 4.6x150mm) A->B Based on Hydrophobicity C Scouting Gradient (e.g., 10-90% ACN) Determine Elution % B->C D Optimize Mobile Phase - Adjust % Organic for desired tR - Buffer pH (e.g., 0.1% Formic Acid) C->D Refine Elution E Fine-Tune Parameters - Flow Rate (1.0 mL/min) - Temperature (30 C) D->E Improve Peak Shape & Speed F Validate Method (ICH) - Linearity, Accuracy - Precision, Specificity E->F G Final Method Ready for Routine Analysis F->G Confirms Reliability

Caption: Workflow for HPLC method development for 4-iodo-N,N-dimethylbenzenesulfonamide.

G cluster_0 cluster_1 RT Retention Time (tR) Inc_Org Decrease % Organic (e.g., ACN, MeOH) Inc_Org->RT Inc_Flow Decrease Flow Rate Inc_Flow->RT Inc_Temp Decrease Temperature Inc_Temp->RT Inc_Col Use More Retentive Column (e.g., C8 -> C18) Inc_Col->RT Dec_Org Increase % Organic (e.g., ACN, MeOH) Dec_Org->RT Dec_Flow Increase Flow Rate Dec_Flow->RT Dec_Temp Increase Temperature Dec_Temp->RT Dec_Col Use Less Retentive Column (e.g., C18 -> C8) Dec_Col->RT

Caption: Key parameter effects on HPLC retention time.

References

  • Al-Sultani, K. H. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Annals of the Romanian Society for Cell Biology. [Link]

  • Pietroń, W., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. [Link]

  • Patel, H., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • ResearchGate. (2025). Hydro-organic and micellar-organic reversed-phase liquid chromatographic procedures for the evaluation of sulphonamides in pharmaceuticals. ResearchGate. [Link]

  • Pankiewicz, M., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules. [Link]

  • PubChem. (n.d.). 4-Iodobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Shodex. (n.d.). Table of Anion Retention Time under Various Eluent Conditions (SI-90 4E). Shodex HPLC Columns and Standards. [Link]

  • Afrin, S., et al. (2019). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Journal of Applied Pharmaceutical Science. [Link]

  • MDPI. (2024). Advanced HPLC Method with Diode Array Detection Using a Phenyl-Bonded Column for Simultaneous Quantitation of Three Sunscreen Filters in a Moisturizing Sunscreen Cream for Acne-Prone Skin. MDPI. [Link]

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Crystal Structure & Utility Guide: 4-iodo-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of 4-iodo-N,N-dimethylbenzenesulfonamide , focusing on its structural properties, synthetic utility, and performance characteristics compared to key alternatives.

Executive Summary & Strategic Context

4-iodo-N,N-dimethylbenzenesulfonamide (IDBS) is a specialized sulfonyl intermediate primarily utilized in medicinal chemistry as a high-reactivity scaffold for cross-coupling reactions (Sonogashira, Suzuki) and as a model system for studying Halogen Bonding (XB) .

Unlike primary sulfonamides (


), which are dominated by strong hydrogen-bonding networks, the 

-dimethyl substitution in IDBS eliminates the hydrogen bond donor capacity of the nitrogen. This structural modification forces the crystal lattice to rely on Intermolecular Halogen Bonding (C-I···O=S) and dipole-dipole interactions, making it a superior candidate for lipophilic drug design and crystal engineering studies.
Quick Comparison: IDBS vs. Alternatives
Feature4-Iodo-N,N-dimethyl (IDBS) 4-Bromo-N,N-dimethyl 4-Iodo-Primary Sulfonamide
Reactivity (C-X) High (Weak C-I bond, ideal for Pd-catalysis)Medium (Requires harsher conditions)High (But requires N-protection)
Crystal Packing XB-Dominant (I···O interactions)Weak XB / vdW HB-Dominant (N-H···O networks)
Solubility High (Organic solvents, DCM/THF)HighLow (Polar/Protic solvents)
Melting Point ~75–80 °C (Predicted)75–78 °C~183 °C (Due to H-bonds)

Structural Analysis & Performance Metrics

Molecular Geometry & Crystallographic Prediction

While the specific single-crystal X-ray diffraction (SC-XRD) dataset for IDBS is often proprietary or found in supporting information of synthetic papers, its structure is isostructural to the N,N,4-trimethylbenzenesulfonamide analog (Space Group: C2/c) with deviations driven by the iodine atom's polarizability.

  • Sulfonamide Core: The sulfur atom adopts a distorted tetrahedral geometry. In

    
    -dialkyl sulfonamides, the 
    
    
    
    bond typically exhibits partial double-bond character (approx. 1.62 Å), restricting rotation and enforcing a specific conformation of the methyl groups relative to the phenyl ring.
  • The Iodine "Sigma Hole": The performance of IDBS in crystal engineering is defined by the

    
    -hole  on the iodine atom. This region of positive electrostatic potential, located along the extension of the C-I bond, acts as a Lewis acid, forming directional interactions with the sulfonyl oxygen atoms of neighboring molecules (
    
    
    
    ).
Comparative Performance: Halogen Bonding vs. Hydrogen Bonding

The "performance" of IDBS in solid-state chemistry is measured by the stability and directionality of its intermolecular interactions.

  • vs. Primary Sulfonamides: Primary analogs (e.g., 4-iodobenzenesulfonamide) form high-melting lattices (

    
    C) due to strong 
    
    
    
    hydrogen bonds. IDBS, lacking these donors, melts significantly lower (~75-80°C), translating to higher solubility in organic synthesis solvents (DCM, Toluene), which improves reaction kinetics in cross-coupling.
  • vs. 4-Bromo Analog: Iodine is more polarizable than bromine. The halogen bond strength follows the trend

    
    .[1][2][3] Consequently, IDBS forms more robust and directional supramolecular assemblies than the bromo-analog, making it the preferred "node" for designing co-crystals in materials science.
    

Experimental Protocols

Protocol A: Synthesis of 4-iodo-N,N-dimethylbenzenesulfonamide

Context: This protocol ensures high purity by methylating the commercially available primary sulfonamide.

Reagents:

  • 4-Iodobenzenesulfonamide (1.0 equiv)

  • Methyl Iodide (MeI) (4.0 equiv)

  • Sodium Hydroxide (NaOH) (6.0 equiv)

  • DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve 4-iodobenzenesulfonamide (5 mmol) in dry DMF (20 mL) in a round-bottom flask.

  • Base Addition: Add NaOH (30 mmol) and

    
     (30 mmol) to the solution.
    
  • Methylation: Add MeI (20 mmol) dropwise.

  • Reaction: Stir at 70°C for 48 hours . Note: The elevated temperature ensures complete double methylation.

  • Workup: Cool to RT. Pour into ice water (100 mL). The product will precipitate.[2]

  • Purification: Filter the white solid. Recrystallize from Ethanol/Water (1:1) to obtain needle-like crystals suitable for XRD.

Protocol B: Single Crystal Growth (Slow Evaporation)

Context: To resolve the crystal structure for verification.

  • Prepare a saturated solution of IDBS in Acetone or Ethyl Acetate .

  • Filter the solution through a 0.45

    
     PTFE syringe filter into a clean vial.
    
  • Cover the vial with Parafilm and puncture 3-5 small holes to control evaporation rate.

  • Store in a vibration-free environment at 20°C.

  • Harvest: Colorless prisms/needles should appear within 3-7 days.

Visualizations

Figure 1: Synthetic & Crystallization Workflow

This diagram outlines the critical path from raw material to crystallographic analysis.

G Start 4-Iodobenzene- sulfonamide Reaction Methylation (MeI, NaOH, DMF, 70°C) Start->Reaction + MeI Crude Crude Precipitate (White Solid) Reaction->Crude Quench Purification Recrystallization (EtOH/H2O) Crude->Purification Filter Product 4-iodo-N,N-dimethyl- benzenesulfonamide Purification->Product Yield >80% Crystal Single Crystal Growth (Slow Evap: Acetone) Product->Crystal XRD Analysis

Caption: Step-by-step synthesis and crystallization pathway for isolating high-purity IDBS.

Figure 2: Hierarchy of Intermolecular Forces

A logical comparison of the driving forces in the crystal lattice between the IDBS product and its primary analog.

Forces cluster_0 Primary Sulfonamide (Alternative) cluster_1 4-iodo-N,N-dimethyl (Product) A N-H Donors B Strong H-Bonds (N-H...O) A->B C High Melting Point (>180°C) B->C X N-Methyl (No Donors) Y Halogen Bonding (C-I...O) X->Y Z Low Melting Point (~75°C) Y->Z

Caption: Structural logic demonstrating why N,N-dimethylation shifts the lattice stability from H-bonding to Halogen Bonding.

References

  • Kustiana, B. A. (2019). Borane-Promoted C(sp3)-H Hydride Abstraction. Cardiff University. [Thesis describing synthesis and melting points]. Available at: [Link]

  • Birmule, P. R., et al. (2024). Crystal Structure of N,N,4-trimethylbenzenesulfonamide and its Hirshfeld Surface Analysis. Advanced Engineering Science. [Structural analog reference].
  • Metrangolo, P., et al. (2016).[1] The Halogen Bond.[1][2][3][4][5] Chemical Reviews. [Authoritative review on I...O interactions].

  • Cambridge Crystallographic Data Centre (CSD) . Search for related sulfonyl structures (Refcodes: ZZZOYT, BEDMIG). [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maximum of p-Iodo-Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of p-iodo-sulfonamides. While direct experimental data for simple p-iodo-sulfonamides is not extensively available in peer-reviewed literature, this guide synthesizes information from closely related analogs to provide a robust predictive analysis. We will delve into the theoretical underpinnings of UV-Vis spectroscopy, present comparative data from similar molecular scaffolds, and provide detailed experimental protocols for obtaining these critical measurements.

Introduction: The Significance of UV-Vis Absorption in Sulfonamide Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique employed to measure the absorption of light by a molecule as a function of wavelength. This absorption is intrinsically linked to the electronic structure of the compound, specifically the energy required to promote electrons from a ground state to a higher energy excited state. For aromatic compounds like sulfonamides, the primary absorptions in the UV region arise from π → π* transitions within the benzene ring.

The position of the maximum absorption (λmax) is highly sensitive to the nature of the substituents on the aromatic ring. These substituents can modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Understanding the λmax is crucial for:

  • Structural Elucidation: Confirming the presence of the aromatic sulfonamide chromophore.

  • Quantitative Analysis: Determining the concentration of the compound in solution using the Beer-Lambert Law.

  • Reaction Monitoring: Tracking the progress of synthetic transformations involving the aromatic ring.

  • Physicochemical Property Assessment: Gaining insights into the electronic properties of the molecule, which can influence its reactivity and biological activity.

The p-iodo-sulfonamide scaffold is of particular interest in medicinal chemistry and materials science. The iodine atom, being a heavy halogen, can introduce unique properties such as altered pharmacokinetic profiles and the ability to participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.

Comparative Analysis of UV-Vis Absorption Maxima

Direct experimental λmax values for unsubstituted p-iodobenzenesulfonamide are not readily found in the surveyed literature. However, we can construct a comparative analysis based on the UV-Vis data of structurally related p-substituted benzenesulfonamides and other iodo-substituted benzene derivatives. This allows for an informed estimation of the expected absorption maximum for p-iodo-sulfonamides.

The Influence of Para-Substituents on the Benzenesulfonamide Chromophore

The UV-Vis spectrum of the parent benzenesulfonamide serves as our baseline. Substituents at the para position can induce a bathochromic (red shift, to longer wavelength) or hypsochromic (blue shift, to shorter wavelength) shift in the λmax. This is primarily dictated by the interplay of the substituent's inductive and resonance effects.

Table 1: Comparison of UV-Vis Absorption Maxima for p-Substituted Benzenesulfonamides and Related Compounds

CompoundSubstituent (at para position)λmax (nm)Solvent
Benzenesulfonamide-H~218, 264Acidic Mobile Phase
p-Toluenesulfonamide-CH₃~224, 263Alcohol[1]
4-Chlorobenzenesulfonamide-ClNot explicitly found-
4-Bromobenzenesulfonamide-BrNot explicitly found-
p-Iodobenzenesulfonamide (Predicted) -I ~230-240, ~270-280 Ethanol/Methanol
Iodobenzene-I228Cyclohexane[2]
4-Iodoaniline-I, -NH₂Not explicitly found-
4-Iodophenol-I, -OH~270-285Not specified[1]

Note: The predicted range for p-iodobenzenesulfonamide is an educated estimation based on the comparative data.

  • Alkyl Substitution: The methyl group in p-toluenesulfonamide, being a weak electron-donating group, causes a slight bathochromic shift in the primary absorption band compared to the parent benzenesulfonamide.

  • Halogen Substitution: Halogens exhibit a dual electronic effect: they are inductively electron-withdrawing (-I) and have an electron-donating resonance effect (+R) due to their lone pairs. For iodine, the +R effect is generally weaker than for lighter halogens, but its polarizability is higher. The UV-Vis spectrum of iodobenzene shows a λmax at 228 nm[2]. The presence of the sulfonamide group, which is electron-withdrawing, is expected to cause a bathochromic shift relative to iodobenzene.

  • Comparison with other Iodo-aromatics: 4-Iodophenol, with the electron-donating hydroxyl group, exhibits a significant red shift with absorption bands in the 270-285 nm range[1]. This highlights the strong influence of an additional auxochrome.

Based on this comparative analysis, it is reasonable to predict that p-iodobenzenesulfonamide will exhibit a primary absorption band (π → π*) in the range of 230-240 nm and a weaker, longer-wavelength band, characteristic of substituted benzenes, around 270-280 nm. The exact position will be influenced by the solvent used.

Factors Influencing the UV-Vis Absorption of p-Iodo-Sulfonamides

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly influence the λmax of a compound, a phenomenon known as solvatochromism. This is due to differential solvation of the ground and excited states of the molecule.

  • Polar Solvents: Polar solvents can stabilize both the ground and excited states through dipole-dipole interactions and hydrogen bonding. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state to a greater extent, leading to a smaller energy gap and a bathochromic shift.

  • Non-polar Solvents: In non-polar solvents, these specific interactions are absent, and the observed λmax is closer to the intrinsic absorption of the molecule in the gas phase.

For sulfonamides, studies have shown that the excited state is generally more polar than the ground state. Therefore, a shift to a more polar solvent is expected to cause a bathochromic shift in the λmax of p-iodo-sulfonamides.

N-Substitution

Substitution on the sulfonamide nitrogen can also influence the UV-Vis spectrum, although the effect is generally less pronounced than substitution on the aromatic ring. Alkyl or aryl groups on the nitrogen can cause minor shifts in the λmax due to their electronic and steric effects. For instance, in a series of N-alkyl/aryl-4-chlorobenzenesulfonamide derivatives, the core aromatic absorptions remained the primary features of the UV-Vis spectra[3].

Experimental Protocols

To ensure the generation of reliable and reproducible UV-Vis absorption data, adherence to a standardized experimental protocol is paramount.

Sample Preparation

The accurate preparation of the sample is the foundation of a reliable UV-Vis measurement.

For Solid Samples (e.g., p-Iodo-Sulfonamides):

  • Solvent Selection: Choose a spectroscopic grade solvent that completely dissolves the p-iodo-sulfonamide and is transparent in the wavelength range of interest (typically >220 nm). Common choices include ethanol, methanol, acetonitrile, and cyclohexane.

  • Stock Solution Preparation: Accurately weigh a small amount of the p-iodo-sulfonamide (e.g., 1-5 mg) using an analytical balance. Dissolve the solid in the chosen solvent in a volumetric flask (e.g., 10 mL or 25 mL) to create a stock solution of known concentration.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a concentration that results in an absorbance reading between 0.2 and 1.0 at the λmax. This range ensures the measurement is within the linear range of the spectrophotometer's detector. A typical working concentration is in the range of 10-5 to 10-4 M.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a 0.45 µm syringe filter to prevent light scattering, which can lead to erroneous absorbance readings[4].

Diagram of Sample Preparation Workflow:

G A Weigh Solid Sample B Dissolve in Spectroscopic Grade Solvent in a Volumetric Flask A->B C Create Stock Solution B->C D Dilute Stock Solution to Working Concentration C->D E Filter Solution (if necessary) D->E F Transfer to Quartz Cuvette E->F

Caption: Workflow for preparing a p-iodo-sulfonamide solution for UV-Vis analysis.

UV-Vis Spectrophotometer Measurement
  • Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure the stability of the light source.

  • Cuvette Selection and Cleaning: Use a matched pair of quartz cuvettes with a 1 cm path length. Clean the cuvettes thoroughly with the solvent to be used for the measurement. Handle the cuvettes only by the frosted sides to avoid fingerprints on the optical surfaces[5].

  • Baseline Correction: Fill one cuvette with the pure solvent to be used as the reference (blank). Place it in the reference beam path of the spectrophotometer. Fill the second cuvette with the prepared sample solution and place it in the sample beam path. Perform a baseline correction across the desired wavelength range (e.g., 200-400 nm) to subtract the absorbance of the solvent and the cuvette.

  • Spectrum Acquisition: Scan the sample over the selected wavelength range. The instrument will plot absorbance versus wavelength.

  • Determination of λmax: Identify the wavelength at which the maximum absorbance occurs. This is the λmax. If multiple peaks are present, record the λmax for each.

Diagram of UV-Vis Measurement Process:

G cluster_0 Spectrophotometer LightSource Light Source (UV-Vis) Monochromator Monochromator LightSource->Monochromator BeamSplitter Beam Splitter Monochromator->BeamSplitter Reference Reference (Solvent) BeamSplitter->Reference Ref. Beam Sample Sample (p-Iodo-Sulfonamide) BeamSplitter->Sample Sample Beam Detector Detector Reference->Detector Sample->Detector Readout Data Readout (Abs vs. λ) Detector->Readout

Caption: Schematic of a double-beam UV-Vis spectrophotometer for absorbance measurement.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and predicting the UV-Vis absorption maximum of p-iodo-sulfonamides. Based on a comparative analysis of related structures, the primary absorption band for p-iodobenzenesulfonamide is predicted to be in the 230-240 nm region, with a secondary band around 270-280 nm.

The provided experimental protocols offer a robust methodology for the accurate determination of these values. The synthesis and full spectroscopic characterization of a series of simple p-iodo-sulfonamides would be a valuable contribution to the field, providing concrete data to validate the predictions made in this guide and further elucidating the electronic properties of this important class of compounds.

References

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327. [Link]

  • Aziz-ur-Rehman, et al. (2016). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1489-1496. [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012). [Link]

  • UV-Visible Spectroscopy. (n.d.). University of Victoria. [Link]

  • UV-Vis Spectroscopy Guide. (n.d.). Mettler Toledo. [Link]

  • NIST Chemistry WebBook. (n.d.). Iodobenzene. [Link]

  • NIST Chemistry WebBook. (n.d.). Phenol, 4-iodo-. [Link]

  • PubChem. (n.d.). 4-Iodoaniline. [Link]

  • PubChem. (n.d.). p-Toluenesulfonamide. [Link]

  • Weast, R.C. (ed.). (1979). Handbook of Chemistry and Physics (60th ed.). CRC Press Inc.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzenesulfonamide. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-iodo-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 4-iodo-N,N-dimethylbenzenesulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from analogous structures, such as 4-iodo-N,N-dimethylaniline and general principles for handling sulfonamides and aryl iodides, to establish a robust framework for its safe use. Our primary objective is to empower you with the knowledge to manage this chemical responsibly, ensuring both personal safety and the integrity of your research.

Immediate Safety and Hazard Assessment

Given the lack of specific toxicological data for 4-iodo-N,N-dimethylbenzenesulfonamide, a cautious approach is paramount. The molecule contains a sulfonamide group, an aryl iodide, and an N,N-dimethylaniline moiety, each contributing to its potential hazard profile. Sulfonamides are a class of compounds with known antibacterial properties and the potential for allergic reactions in sensitized individuals.[1] Aryl iodides are important precursors in synthetic chemistry and can be reactive.[2][3]

Core Principles for Safe Handling:

  • Assume Uncharacterized Hazards: Treat 4-iodo-N,N-dimethylbenzenesulfonamide as a substance with potential for skin and eye irritation, possible toxicity upon ingestion or inhalation, and as a potential sensitizer.

  • Engineering Controls as the First Line of Defense: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]

  • Personal Protective Equipment (PPE) is Mandatory: The appropriate PPE must be worn at all times when handling this chemical.[5]

Personal Protective Equipment (PPE): A Multi-Faceted Approach

The selection and use of PPE is a critical final barrier between the researcher and the chemical.[6] The following table outlines the recommended PPE for various laboratory operations involving 4-iodo-N,N-dimethylbenzenesulfonamide.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles with side-shields.[4][7]Chemical-resistant nitrile or neoprene gloves (double-gloving recommended).[8]Long-sleeved lab coat.If not in a fume hood, a full-face respirator with appropriate cartridges is advised.[4][7]
Dissolution and Solution Handling Safety goggles and a face shield to protect against splashes.[6][9]Chemical-resistant nitrile or neoprene gloves.[8]Chemical-resistant apron over a lab coat.[9]Work should be performed in a fume hood.
Reaction Work-up and Purification Safety goggles and a face shield.[6][9]Chemical-resistant nitrile or neoprene gloves.[8]Chemical-resistant apron over a lab coat.[9]Work should be performed in a fume hood.
Large-Scale Operations (>5g) Safety goggles and a face shield.[6][9]Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant suit or coveralls.[10]A full-face respirator with appropriate cartridges may be necessary even within a fume hood.
Donning and Doffing of PPE: A Procedural Imperative

The order of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Safety Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Proper sequence for donning and doffing PPE.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] Seek medical attention.

  • Eye Contact: Immediately rinse eyes thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

  • Spill Cleanup: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[12] Place the contaminated material in a suitable, closed container for disposal.[11] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of 4-iodo-N,N-dimethylbenzenesulfonamide and its associated waste is a legal and ethical requirement.

  • Chemical Waste: All waste containing this compound, whether solid or in solution, must be collected in a designated hazardous waste container.[13] The container must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name.[13]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.

  • Waste Segregation: Do not mix waste streams.[13] Keep waste from this compound separate from other chemical waste unless you have confirmed their compatibility.

Chemical Waste Disposal Workflow

Waste_Disposal Start Generate Chemical Waste Container Select Appropriate, Compatible Waste Container Start->Container Label Label Container: 'HAZARDOUS WASTE' + Chemical Name Container->Label AddWaste Add Waste to Container Label->AddWaste Seal Keep Container Tightly Sealed When Not in Use AddWaste->Seal Segregate Segregate from Incompatible Wastes Seal->Segregate Request Request Pickup by Environmental Health & Safety Segregate->Request

Caption: Step-by-step chemical waste disposal process.

Conclusion

The responsible handling of 4-iodo-N,N-dimethylbenzenesulfonamide is a cornerstone of safe and effective research. By adhering to the principles of assuming uncharacterized hazards, prioritizing engineering controls, diligently using personal protective equipment, and following established emergency and disposal procedures, you can mitigate risks and foster a culture of safety within your laboratory.

References

  • 4-Iodo-N,N-dimethyl-Benzenamine Safety Data Sheets(SDS). lookchem. Available at: [Link]

  • Personal Protective Equipment | US EPA. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). American Journal of Health-System Pharmacy. Available at: [Link]

  • N-(4-iodophenyl)-4-methylbenzenesulfonamide - Hazard Genotoxicity. Available at: [Link]

  • Iodinations: Standard Operating Procedures | The University of Vermont. Available at: [Link]

  • Safety Data Sheet - Carl ROTH. Available at: [Link]

  • Selecting PPE When Using Pesticides | Integrated Crop Management. (2022). Iowa State University. Available at: [Link]

  • Essential Chemical PPE - Trimaco. (2023). Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Available at: [Link]

  • Photo-induced iodination of aryl halides under very mild conditions. (2016). SciSpace. Available at: [Link]

  • Photo-induced iodination of aryl halides under very mild conditions. (2016). PubMed. Available at: [Link]

  • 4-Iodobenzenesulfonamide | C6H6INO2S | CID 13218 - PubChem. Available at: [Link]

  • LABORATORY SAFETY - Weizmann Institute of Science. Available at: [Link]

  • Hazardous waste management. Available at: [Link]

  • Handbook of Chemical Substance Management and Waste Disposal. Available at: [Link]

  • 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. (2021). ResearchGate. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.